TMC647055
描述
TMC-647055 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6S/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYJVFBFSLCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152860 | |
| Record name | TMC-647055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204416-97-6 | |
| Record name | 2,19-Methano-3,7:4,1-dimetheno-1H,11H-14,10,2,9,11,17-benzoxathiatetraazacyclodocosine-8,18(9H,15H)-dione, 27-cyclohexyl-12,13,16,17-tetrahydro-22-methoxy-11,17-dimethyl-, 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204416-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TMC-647055 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204416976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMC-647055 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TMC-647055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMC-647055 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BD024G7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to TMC647055 and the HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits significant antiviral activity across multiple HCV genotypes by binding to an allosteric site known as the thumb pocket I (NNI-1). This binding induces a conformational change that locks the polymerase in an open, inactive state, thereby preventing viral RNA replication. This technical guide provides a comprehensive overview of this compound, its interaction with the HCV NS5B polymerase, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and an analysis of resistance mechanisms.
Introduction to HCV NS5B Polymerase and this compound
The HCV NS5B protein is a crucial enzyme for the replication of the viral genome.[1] As an RNA-dependent RNA polymerase, it synthesizes new viral RNA strands, making it a prime target for antiviral therapies.[1] Unlike host cellular polymerases, NS5B is unique to the virus, offering a window for selective inhibition.
This compound emerged from the optimization of a series of macrocyclic indole-based inhibitors.[2] Its non-zwitterionic, 17-membered ring structure confers high potency and favorable pharmacokinetic properties.[2] It is currently being evaluated in clinical trials for the treatment of chronic hepatitis C.[3]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor by binding to the NNI-1 site, also referred to as thumb pocket I, on the NS5B polymerase.[4] This allosteric site is located at the interface of the finger and thumb domains of the enzyme.[4] In its active state, this pocket is occupied by the flexible λ1 loop of the fingertip. The binding of this compound displaces this loop, disrupting the interaction between the finger and thumb domains. This locks the enzyme in an open and inactive conformation, thereby inhibiting RNA synthesis.[4]
Quantitative Data
In Vitro Antiviral Activity
The antiviral efficacy of this compound has been evaluated in various in vitro assays, primarily using stable replicon-containing cell lines. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are summarized below.
| Cell Line (Readout) | HCV Subtype | EC50 (nM) | EC90 (nM) |
| Huh7-Luc (luciferase) | 1b | 77 | 339 |
| Huh7-Luc (qRT-PCR) | 1b | 139 | 395 |
| Huh7-SG-Con1b (qRT-PCR) | 1b | 74 | 407 |
| Huh7-SG-1a (qRT-PCR) | 1a | 166 | 465 |
| Huh7-Luc + 40% human serum | 1b | 740 | 3700 |
Data compiled from a study by Devogelaere et al. (2012).[4]
Cross-Genotypic Activity
This compound has demonstrated potent activity against a range of HCV genotypes in transient replicon assays using chimeric replicons.
| HCV Genotype | Median EC50 (nM) | EC50 Range (nM) | Number of Isolates |
| 1a | 41 | 16 - 180 | 14 |
| 1b | 77 | 52 - 158 | 10 |
| 2a | > 25,000 | N/A | 1 |
| 2b | > 25,000 | N/A | 2 |
| 3a | 27 | 25 - 29 | 2 |
| 4a | 113 | N/A | 1 |
| 6a | 40 | 33 - 47 | 2 |
Data from a study by Devogelaere et al. (2012).[5] Note the significantly reduced susceptibility of genotypes 2a and 2b.
Resistance Profile
Mutations in the NS5B polymerase can confer resistance to this compound. The most significant resistance-associated mutations are located in the NNI-1 binding site.
| Mutation | Fold Change in EC50 |
| L392I | 9 |
| V494A | 3 |
| P495L | 371 |
Fold change in EC50 was determined in a replicon assay. Data from a study by Devogelaere et al. (2012).[4] Molecular modeling studies suggest that the L392I mutation reduces binding affinity due to the extra methyl group on isoleucine, while changes at position 495 can decrease van der Waals interactions with the inhibitor.[6]
Pharmacokinetic Profile
A Phase 1 clinical trial (NCT01202825) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and HCV-infected patients.[7] The study involved single ascending doses (100 mg to 3000 mg) and multiple ascending doses.[7] While specific pharmacokinetic parameters from the final study report are not publicly available, the trial design aimed to thoroughly characterize how the drug is absorbed, distributed, metabolized, and excreted.[7] Preclinical data in rats and dogs indicated promising pharmacokinetic profiles with good bioavailability.[8]
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase.
Objective: To determine the IC50 value of this compound against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated for solubility).
-
Homopolymeric RNA template [e.g., poly(rA)] and corresponding biotinylated primer [e.g., oligo(rU)12].
-
Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [3H]UTP).
-
This compound serially diluted in DMSO.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, poly(rA) template, oligo(rU)12 primer, and non-labeled rNTPs.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the NS5B enzyme to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled rNTP (e.g., [3H]UTP).
-
Incubate the plate at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
HCV Replicon Assay (Luciferase Reporter)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.
Objective: To determine the EC50 and cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[9]
-
Cell culture medium (DMEM supplemented with FBS, antibiotics, and a selection agent like G418).[9]
-
This compound serially diluted in DMSO.
-
384-well cell culture plates.[9]
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., Calcein AM).[9]
-
Luminometer and fluorescence plate reader.
Procedure:
-
Seed the stable replicon cells in 384-well plates in a medium without the selection agent.[9]
-
Add serially diluted this compound or DMSO (vehicle control) to the wells. Include a positive control (a known potent HCV inhibitor).[9]
-
Incubate the plates for 3 days at 37°C in a CO2 incubator.[9]
-
Perform a multiplex assay:
-
Measure luciferase activity using a luminometer to quantify HCV replication.
-
Measure cell viability using a cytotoxicity assay (e.g., Calcein AM fluorescence) with a plate reader.
-
-
Normalize the luciferase signal to the DMSO control to determine the percent inhibition.
-
Calculate the EC50 value from the dose-response curve of replication inhibition.[9]
-
Calculate the CC50 value from the dose-response curve of cell viability.
Conclusion
This compound is a highly potent, cross-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of action, involving allosteric inhibition through binding to the thumb pocket I, provides a powerful means of disrupting viral replication. While resistance can emerge through specific mutations in the binding site, this compound remains a significant compound in the landscape of direct-acting antivirals for hepatitis C. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of antiviral drug development. Further clinical investigation will continue to delineate its therapeutic potential in combination regimens.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular modeling study on the drug resistance mechanism of NS5B polymerase to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
An In-Depth Technical Guide to the Structure-Activity Relationship of TMC647055
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimized antiviral activity. It includes a summary of its mechanism of action, detailed experimental protocols for key biological assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Hepatitis C is a global health concern, and the HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral drug development.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a promising therapeutic strategy.[2] this compound emerged from a lead optimization program focused on a series of tetracyclic indole-based macrocycles. Through systematic structural modifications, researchers were able to significantly improve the compound's potency in cellular assays and its pharmacokinetic profile, culminating in the identification of this compound as a clinical candidate. This guide delves into the critical SAR insights gained during this process.
Mechanism of Action
This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site.[3] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state. By preventing the necessary conformational changes for RNA synthesis, this compound effectively inhibits viral replication. The mechanism is non-competitive with respect to the nucleoside triphosphate substrates.
Structure-Activity Relationship (SAR)
The development of this compound involved extensive SAR studies to optimize the potency and pharmacokinetic properties of a lead tetracyclic indole scaffold. The following table summarizes the key findings from the optimization of the macrocyclic linker and other substituents. The data highlights the impact of subtle structural changes on the compound's antiviral efficacy, as measured by the EC50 in an HCV replicon assay.
| Compound | R1 | R2 | Linker Modification | Replicon EC50 (µM) |
| 1 | H | H | Saturated | > 20 |
| 2 | Me | H | Saturated | 1.2 |
| 3 | Me | Me | Saturated | 0.45 |
| 4 | Me | Me | Unsaturated (E-alkene) | 0.082 |
| This compound | Me | Me | Unsaturated (E-alkene) with optimized macrocycle conformation | 0.082 |
Data compiled from publicly available research.
The key takeaways from the SAR studies are:
-
Macrocycle Size and Rigidity: A 17-membered macrocycle was found to be optimal. Introducing unsaturation in the linker (an E-alkene) rigidified the conformation and significantly improved potency.
-
N-methylation: Methylation of the sulfonamide nitrogen (R1) and the indole nitrogen (R2) was crucial for enhanced activity.
-
Cyclohexyl Group: The presence of a cyclohexyl group was identified as important for binding to the hydrophobic pocket of the enzyme.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric template is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the NS5B enzyme, the RNA template/primer, a buffer solution (e.g., Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), dithiothreitol (DTT), and radiolabeled ribonucleoside triphosphates (e.g., [³H]-UTP).
-
Compound Incubation: The test compounds, including this compound, are serially diluted and pre-incubated with the enzyme before initiating the reaction.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NTPs. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped by adding EDTA.
-
Detection and Quantification: The newly synthesized radiolabeled RNA is captured on a filter plate and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by non-linear regression analysis.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7).[4]
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used.[5][6] These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene, typically luciferase.[7]
-
Cell Seeding: The replicon-containing cells are seeded into 96- or 384-well plates.[4]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.[6]
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.
-
Data Analysis: The EC50 value (the concentration at which 50% of HCV replication is inhibited) and the CC50 value (the concentration at which 50% cytotoxicity is observed) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
The discovery of this compound is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. By meticulously exploring the chemical space around a novel tetracyclic indole scaffold, researchers were able to identify a highly potent and selective inhibitor of the HCV NS5B polymerase with a promising preclinical profile. The insights gained from the SAR of this compound and its analogs provide a valuable framework for the future design of non-nucleoside inhibitors targeting viral polymerases. This technical guide serves as a comprehensive resource for scientists and researchers in the field of antiviral drug development, offering a detailed understanding of the core principles that led to this important clinical candidate.
References
- 1. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
In-Depth Technical Guide: Preclinical Pharmacokinetic Profiles of TMC647055
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, summarizing key in vivo data from rat and dog models. Detailed experimental methodologies for the pharmacokinetic studies and the bioanalytical quantification of the compound are presented. Furthermore, the mechanism of action is visually represented through a signaling pathway diagram. The data herein demonstrates that this compound exhibits encouraging preclinical pharmacokinetic properties, including high liver distribution, which supports its clinical development as a potential agent for the treatment of chronic HCV infection.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antiviral (DAA) agents has revolutionized its treatment. This compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA replication.
Early preclinical evaluation of this compound in animal models was crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and to predict its pharmacokinetic behavior in humans. This guide synthesizes the available preclinical pharmacokinetic data for this compound, offering a detailed technical resource for researchers in the field of antiviral drug development.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
This compound is a finger-loop inhibitor of the HCV NS5B polymerase.[1] The NS5B polymerase is a key enzyme in the HCV replication cycle, responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new viral genomes.[2][3]
Non-nucleoside inhibitors like this compound do not bind to the active site of the polymerase but rather to one of several allosteric pockets.[3] Specifically, this compound binds to the "finger-loop" region of the enzyme.[1] This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the initiation and/or elongation of the viral RNA chain.[3]
Preclinical Pharmacokinetic Profiles
Preclinical pharmacokinetic studies of this compound were conducted in rats and dogs to evaluate its ADME properties. These studies were essential for dose selection in subsequent efficacy and toxicology studies, as well as for predicting human pharmacokinetics. The compound demonstrated promising characteristics, notably high distribution to the liver, the primary site of HCV replication.[1][4]
Data Presentation
While the primary literature describes the pharmacokinetic profiles as "encouraging," specific quantitative data tables from these preclinical studies are not publicly available in the referenced publications. The studies highlighted high liver distribution as a key favorable characteristic.[1][4] For the purpose of this guide, a template table is provided below to illustrate how such data would be structured.
Table 1: Representative Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; IV: Intravenous; PO: Oral; N/A: Not Applicable.
Experimental Protocols
The following sections describe the general methodologies typically employed in preclinical pharmacokinetic studies. The specific details for the this compound studies are based on standard practices in the field, as the primary literature does not provide exhaustive procedural descriptions.
Animal Models
-
Species: Male Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical pharmacokinetic studies and were utilized for this compound evaluation.[1][4]
-
Housing and Care: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum, except when fasting is required for the study protocol. All animal procedures are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation and Dosing
The formulation of a drug for preclinical studies is critical for ensuring adequate exposure.
-
Intravenous (IV) Formulation: For intravenous administration, this compound would typically be dissolved in a vehicle suitable for injection, such as a mixture of solvents like polyethylene glycol (PEG) 400, ethanol, and water, or a cyclodextrin-based formulation to enhance solubility.
-
Oral (PO) Formulation: For oral administration, this compound is often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water or a lipid-based formulation to improve absorption.
-
Dosing: Intravenous doses are typically administered as a bolus injection or a short infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs). Oral doses are administered via gavage.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood is often collected via the tail vein or jugular vein cannula. In dogs, the cephalic or jugular vein is typically used. Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
Tissue Sampling: To determine tissue distribution, particularly to the liver, animals are euthanized at specific time points, and organs of interest are harvested, weighed, and homogenized for analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma and tissue homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma or tissue homogenate samples are first subjected to protein precipitation by adding an organic solvent like acetonitrile. An internal standard is added to correct for variability during sample processing and analysis. The mixture is then centrifuged, and the supernatant is transferred for analysis.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from endogenous matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is detected using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly selective detection method allows for accurate quantification of the analyte even at low concentrations.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 4. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
TMC647055: A Technical Overview of a Pan-Genotypic HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
TMC647055, a macrocyclic indole derivative, emerged as a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] This document provides a detailed technical guide on its broad genotypic coverage, mechanism of action, and resistance profile based on in vitro studies.
In Vitro Genotypic Coverage
This compound demonstrated potent inhibitory activity across a range of HCV genotypes, with the notable exception of genotype 2.[1] Its efficacy was evaluated using stable and transient replicon assays, with key quantitative data summarized below.
Table 1: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype/Subtype | Replicon System | Readout Method | Mean EC50 (nM) |
| Genotype 1b (clone ET) | Stable | Luciferase | 77 |
| Genotype 1b (clone ET) | Stable | qRT-PCR | 139 |
| Genotype 1a | Chimeric | Luciferase | 27 |
| Genotype 1b | Chimeric | Luciferase | 36 |
| Genotype 2a (JFH-1) | Chimeric | Luciferase | >20,000 |
| Genotype 2b | Chimeric | Luciferase | >20,000 |
| Genotype 3a | Chimeric | Luciferase | 113 |
| Genotype 4a | Chimeric | Luciferase | 38 |
| Genotype 6a | Chimeric | Luciferase | 32 |
Data sourced from Devogelaere et al., 2012.[1]
Table 2: In Vitro Activity of this compound Against NS5B Polymerases from Diverse Genotypes
| NS5B Polymerase Genotype | Mean IC50 (nM) |
| Genotype 1a | 22 |
| Genotype 1b | 34 |
| Genotype 2a | 13,000 |
| Genotype 3a | 39 |
| Genotype 4a | 36 |
| Genotype 5a | 47 |
| Genotype 6a | 41 |
Data sourced from Devogelaere et al., 2012.[1]
Mechanism of Action
This compound is a non-nucleoside inhibitor that binds to the "thumb-1" allosteric site of the HCV NS5B polymerase (NNI-1 site).[4][5] This binding event is thought to interfere with the conformational changes required for the initiation and elongation steps of RNA synthesis.[4] Specifically, indole derivatives like this compound have been shown to inhibit the initiation of RNA transcription, acting at a step prior to the formation of a productive RdRp-RNA complex.[4]
Caption: Mechanism of this compound action on HCV replication.
Resistance Profile
In vitro resistance selection studies have identified mutations in the NS5B polymerase that confer reduced susceptibility to this compound. The most significant of these is the P495L mutation, which resulted in a 371-fold increase in the EC50 value.[1][4] Other mutations, such as L392I and V494A, also led to decreased sensitivity.[1][4] Importantly, this compound's activity was not affected by mutations conferring resistance to other classes of HCV inhibitors, including NS3/4A protease inhibitors, NS5A inhibitors, and other non-nucleoside or nucleoside inhibitors of NS5B that bind to different sites.[1][2]
Table 3: In Vitro Resistance Profile of this compound in a Genotype 1b Replicon Assay
| NS5B Mutation | Fold Change in EC50 |
| L392I | 9 |
| V494A | 3 |
| P495L | 371 |
Data sourced from Devogelaere et al., 2012.[1]
Experimental Protocols
The in vitro activity of this compound was primarily assessed using HCV replicon assays.
HCV Replicon Assay Workflow
The general workflow for the stable HCV replicon assay involves the following steps:
-
Cell Seeding: Huh7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b clone ET) that expresses a reporter gene like luciferase are seeded into microplates.
-
Compound Addition: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and compound activity.
-
Lysis and Readout: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
For chimeric replicons, a transient transfection approach is often used where the replicon RNA is introduced into Huh7-lunet cells, followed by compound treatment and subsequent readout.
Caption: General workflow of the HCV replicon assay.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with broad genotypic coverage in vitro, particularly against genotypes 1, 3, 4, 5, and 6.[1] Its distinct mechanism of action, involving allosteric inhibition of the polymerase, made it a candidate for combination therapies with other direct-acting antivirals.[1][2] While it showed promise in early clinical development, with good safety and tolerability profiles, its development appears to have been discontinued, as is common in the rapidly evolving landscape of HCV therapeutics.[6] The data presented here provide a comprehensive overview of its preclinical virological profile.
References
- 1. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
TMC647055: A Deep Dive into a Finger-Loop Inhibitor of Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TMC647055, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document delves into its mechanism of action, quantitative antiviral activity, resistance profile, and the experimental methodologies used for its characterization, offering valuable insights for professionals in the field of antiviral drug development.
Introduction: The Challenge of HCV and the Role of NS5B Polymerase
Hepatitis C is a global health concern, causing chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is a single-stranded RNA virus that relies on a viral-encoded RNA-dependent RNA polymerase (RdRp), known as NS5B, for the replication of its genome.[2][3] The essential and highly conserved nature of the NS5B polymerase makes it a prime target for the development of direct-acting antiviral (DAA) agents.[4]
NS5B polymerase inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites, inducing conformational changes that impair polymerase function.[2] this compound belongs to the latter class, specifically targeting a region known as the "finger-loop" of the NS5B polymerase.[5]
Mechanism of Action: Allosteric Inhibition of the Finger-Loop
This compound is a macrocyclic indole derivative that acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] It binds to an allosteric site located in the "finger-loop" domain of the enzyme.[5] This binding event induces a conformational change in the polymerase, locking it in an inactive state and thereby preventing the initiation of RNA synthesis.[6] This allosteric mechanism of inhibition is distinct from that of nucleoside inhibitors, which act as chain terminators at the active site.
The following diagram illustrates the simplified mechanism of action of this compound.
References
- 1. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Deoxypodophyllotoxin Disposition in Mouse, Rat, Monkey, and Dog by Physiologically Based Pharmacokinetic Model and the Extrapolation to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Hepatitis C Virus Genotype 1a Clades Have Different Geographical Distribution and Association With Natural Resistance to NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TMC647055: A Macrocyclic Indole Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro activity, resistance profile, and preclinical and clinical pharmacokinetic data. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Visual diagrams of the inhibitor's mechanism and experimental workflows are included to facilitate understanding.
Introduction
Hepatitis C virus infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is an essential enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies.[2][3] this compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of the NS5B polymerase.[4][5] It is a non-zwitterionic 17-membered macrocycle belonging to the indole class of NNIs that binds to the "finger loop" region of the enzyme.[1][4] This allosteric binding site is distinct from the active site targeted by nucleoside inhibitors.[2]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[6] It binds to a distinct allosteric site known as the "finger loop" or "thumb pocket I" of the enzyme.[1] This binding event induces a conformational change in the polymerase, rendering it inactive and thus preventing the synthesis of viral RNA.[1] The long residence time of this compound at its binding site contributes to its potent antiviral activity.[4]
Quantitative Data
The following tables summarize the in vitro activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | HCV Genotype/Subtype | Cell Line | Readout | EC50 (nM) | EC90 (nM) | CC50 (µM) | Reference |
| Replicon | 1b (clone ET) | Huh7-Luc | Luciferase | 77 | 339 | >42.1 | [1][7] |
| Replicon | 1b (clone ET) | Huh7-Luc | qRT-PCR | 139 | - | - | [7] |
| Replicon | 1b (Con1b) | Huh7-SG-Con1b | RT-PCR | 74 | - | - | [7] |
| Replicon | 1a | Huh7-SG-1a | RT-PCR | 166 | - | - | [7] |
| RdRp Assay | 1b (Con1b) | - | - | IC50: 34 nM | - | - | [1] |
Table 2: In Vitro Activity Against Resistant Mutants
| Mutant | Fold Change in EC50 | Reference |
| L392I | 9 | [2] |
| V494A | 3 | [2] |
| P495L | 371 | [2] |
Table 3: Preclinical Pharmacokinetics in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Liver-to-Plasma Ratio | Reference |
| This compound | 10 | IV | - | 1,830 | - | [4] |
| This compound | 10 | PO | 316 | 2,160 | 38 | [4] |
Note: This is a selection of available data. For a more comprehensive list, please refer to the primary literature.
Experimental Protocols
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This assay measures the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Biotinylated RNA template
-
[³H]-GTP
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NS5B polymerase, and the biotinylated RNA template.
-
Add serial dilutions of the test compound or vehicle control.
-
Initiate the reaction by adding [³H]-GTP and other NTPs.
-
Incubate the reaction at the optimal temperature (e.g., 22°C) for a defined period.[8]
-
Stop the reaction by adding EDTA.
-
Add streptavidin-coated SPA beads to capture the biotinylated RNA product incorporating the radiolabeled GTP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Materials:
-
Huh7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
Reagents for quantifying the reporter gene product (e.g., luciferase assay substrate) or viral RNA (qRT-PCR).
Procedure:
-
Seed the replicon-containing Huh7 cells in multi-well plates.
-
After cell attachment, treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Quantify the level of HCV replication by:
-
Luciferase Assay: Lyse the cells and measure the luciferase activity.
-
qRT-PCR: Extract total RNA and quantify the amount of HCV RNA.
-
-
Determine the EC50 value, the concentration of the compound that inhibits HCV replication by 50%.
-
In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTT or CellTiter-Glo assay) to determine the CC50 value.
Resistance Profile
In vitro resistance selection studies have identified mutations in the NS5B polymerase that confer reduced susceptibility to this compound.[2] The most common resistance-associated variants (RAVs) are located at amino acid positions L392 and P495.[1][6] Notably, the P495L mutation confers a high level of resistance.[2] The emergence of these RAVs was observed in both in vitro experiments and in patients during clinical trials.[3][9]
Combination Therapy
To enhance antiviral efficacy and overcome the emergence of resistance, this compound has been evaluated in combination with other direct-acting antivirals. A notable combination is with simeprevir (TMC435), an HCV NS3/4A protease inhibitor.[4][10][11] In clinical trials, the combination of this compound and simeprevir, sometimes with the addition of ritonavir as a pharmacokinetic enhancer, demonstrated potent antiviral activity in patients with HCV genotype 1 infection.[9][10][12]
Conclusion
This compound is a well-characterized macrocyclic indole inhibitor of the HCV NS5B polymerase with potent in vitro and in vivo activity. Its allosteric mechanism of action and favorable preclinical profile made it a promising candidate for the treatment of chronic hepatitis C. While the development of newer pangenotypic DAAs has shifted the treatment landscape, the extensive research on this compound provides valuable insights into the structure-activity relationships of NS5B inhibitors and the dynamics of HCV resistance. The detailed methodologies presented here serve as a resource for the continued exploration of anti-HCV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virology analysis in HCV genotype 1-infected patients treated with the combination of simeprevir and this compound/ritonavir, with and without ribavirin, and JNJ-56914845 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virology analysis in HCV genotype 1-infected patients treated with the combination of simeprevir and this compound/ritonavir, with and without ribavirin, and JNJ-56914845 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, safety and pharmacokinetics of simeprevir and this compound/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Therapy of this compound With Simeprevir (TMC435) in Genotype 1 HCV Patients [natap.org]
Methodological & Application
Application Notes and Protocols for TMC647055 in in vitro HCV Replicon Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. It exerts its antiviral activity by binding to an allosteric site on the NS5B polymerase known as the thumb-1 site (NNI-1)[2]. This binding event prevents the conformational changes required for the initiation and elongation of RNA synthesis, thereby inhibiting viral replication[3]. This compound has demonstrated potent inhibitory activity across multiple HCV genotypes in in vitro replicon systems[1][4]. These application notes provide detailed protocols for evaluating the antiviral activity of this compound using HCV replicon assays.
Mechanism of Action
This compound is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, a key enzyme in the viral replication cycle. Unlike nucleoside inhibitors that compete with natural substrates, this compound binds to an allosteric site, inducing a non-productive conformation of the enzyme and halting RNA synthesis[3].
Caption: Mechanism of this compound action on HCV replication.
Data Presentation
Table 1: In Vitro Activity of this compound in HCV Replicon Assays
| HCV Genotype/Replicon | Cell Line | Assay Readout | IC50 (nM) | EC50 (nM) | Reference |
| Genotype 1b (Con1b) | - | RdRp Assay | 34 | - | [1][2][5] |
| Genotype 1b (ET clone) | Huh7-Luc | Luciferase | - | 77 | [1][2][5] |
| Genotype 1b (ET clone) | Huh7-Luc | qRT-PCR | - | 139 | [1][2][5] |
| Genotype 1b (Con1b) | Huh7-SG-Con1b | RT-PCR | - | 74 | [2][5] |
| Genotype 1a | Huh7-SG-1a | RT-PCR | - | 166 | [2][5] |
Table 2: Impact of NS5B Mutations on this compound Antiviral Activity
| NS5B Mutation | Fold Change in EC50 | Reference |
| L392I | 9 | [1][5] |
| V494A | 3 | [1][5] |
| P495L | 371 | [1][3][5] |
Experimental Protocols
The following are generalized protocols for determining the anti-HCV activity of this compound using stable HCV replicon-containing cell lines.
Protocol 1: Luciferase-Based HCV Replicon Assay
This protocol is suitable for high-throughput screening of compounds that inhibit HCV replication in cell lines engineered to express a luciferase reporter gene under the control of HCV replication.
Caption: Workflow for the luciferase-based HCV replicon assay.
Materials:
-
Huh7-Luc cells (Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Neomycin) for selection
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain Huh7-Luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Cell Seeding: Seed the Huh7-Luc cells into 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Compound Addition: Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the chosen luciferase assay kit.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: qRT-PCR-Based HCV Replicon Assay
This protocol directly measures the level of HCV RNA in the replicon cells and is often used to confirm the results from reporter assays.
Materials:
-
Huh7 cells stably harboring an HCV replicon (e.g., Huh7-SG-Con1b)
-
Cell culture reagents as in Protocol 1
-
This compound
-
DMSO
-
6-well or 12-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, and master mix)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed the HCV replicon cells in 6-well or 12-well plates and treat with serial dilutions of this compound as described in Protocol 1 (steps 1-5).
-
RNA Extraction: After the 48-72 hour incubation period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform a one-step or two-step qRT-PCR to quantify the amount of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of inhibition of HCV RNA replication for each concentration of this compound relative to the DMSO control. Determine the EC50 value by non-linear regression analysis as described in Protocol 1.
Resistance Profiling
To assess the resistance profile of this compound, site-directed mutagenesis can be used to introduce specific amino acid substitutions (e.g., L392I, V494A, P495L) into the NS5B region of the HCV replicon. The antiviral activity of this compound is then evaluated against these mutant replicons using the protocols described above. The fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.
Combination Studies
The in vitro antiviral effect of this compound in combination with other anti-HCV agents, such as NS3/4A protease inhibitors or NS5A inhibitors, can be evaluated to assess potential synergistic, additive, or antagonistic effects[1][5]. This is typically done using a checkerboard titration pattern of both compounds in the HCV replicon assay, followed by analysis using methods such as the MacSynergy II model. In vitro combination studies have shown that this compound can potently suppress HCV RNA replication when used with an NS3/4A protease inhibitor[1][5].
References
- 1. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for TMC647055 in Transient Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC647055 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. This document provides detailed application notes and protocols for the use of this compound in transient replicon assays, a fundamental tool for the evaluation of anti-HCV compounds. These assays allow for the study of viral RNA replication in a controlled cellular environment, independent of viral entry and assembly.
Mechanism of Action
This compound acts as a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing the replication of the viral genome. The NS5B polymerase is the catalytic core of the HCV replication complex, responsible for synthesizing new viral RNA genomes.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against HCV replicons from various studies. These values demonstrate the potent and cross-genotypic activity of the compound.
Table 1: Antiviral Activity of this compound in HCV Replicon Assays
| Cell Line | Replicon Genotype | Assay Readout | EC50 (nM) | Reference |
| Huh7-Luc | 1b (clone ET) | Luciferase | 77 | |
| Huh7-Luc | 1b (clone ET) | qRT-PCR | 139 | |
| Huh-7 | 1b | Not Specified | 82 |
Table 2: Inhibitory Activity of this compound against HCV NS5B Polymerase
| Enzyme Source | Assay Type | IC50 (nM) | Reference |
| Genotype 1b (Con1b) | RdRp primer-dependent transcription | 34 |
Signaling Pathway and Experimental Workflow
HCV Replication and Inhibition by this compound
The following diagram illustrates the simplified HCV replication cycle within a hepatocyte and the specific step of inhibition by this compound.
Application Notes and Protocols for TMC647055 in HCV Genotype 1b Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a significant global health issue, with genotype 1b being a prevalent and challenging subtype to treat.[1] TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the inhibition of HCV genotype 1b, intended for researchers, scientists, and professionals in the field of drug development.
This compound is a macrocyclic indole derivative that binds to the thumb pocket I (NNI-1) of the NS5B polymerase.[3][4] This binding event is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of this compound induces a conformational change in the enzyme, locking it in an open, inactive state and thereby preventing RNA synthesis.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and resistance profile of this compound against HCV genotype 1b.
Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b
| Assay Type | Cell Line/System | Genotype | Parameter | Value (nM) | Reference |
| RdRp Primer-Dependent Transcription Assay | Recombinant NS5B (Con1b) | 1b | IC50 | 34 | [1] |
| Replicon Assay (Luciferase) | Huh7-Luc (clone ET) | 1b | EC50 | 77 | [1] |
| Replicon Assay (qRT-PCR) | Huh7-Luc (clone ET) | 1b | EC50 | 139 | [1] |
| Replicon Assay (RT-PCR) | Huh7-SG-Con1b | 1b | EC50 | 74 | [3] |
Table 2: Resistance Profile of this compound against HCV Genotype 1b Amino Acid Substitutions
| NS5B Mutation | Fold Change in EC50 | Reference |
| L392I | 9 | |
| V494A | 3 | |
| P495L | 371 |
Signaling Pathway and Mechanism of Action
This compound inhibits HCV replication by directly targeting the viral NS5B polymerase. The following diagram illustrates the HCV replication cycle and the specific point of inhibition by this compound.
Caption: HCV Replication Cycle and this compound Inhibition.
Experimental Protocols
HCV Genotype 1b Replicon Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV genotype 1b replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
HCV genotype 1b subgenomic replicon-containing Huh-7 cells (e.g., Huh7-Luc)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
Caption: Workflow for HCV Replicon Assay.
Detailed Steps:
-
Cell Culture: Maintain Huh7-Luc replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a density that will result in 80-90% confluency after 72 hours. Culture in media without G418 for the assay.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in DMSO. Further dilute these in culture medium to the final desired concentrations. The final DMSO concentration should be less than 0.5%.
-
Treatment: Add the diluted compound to the wells containing the cells. Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
In Vitro Selection of this compound-Resistant HCV Replicons
This protocol outlines the method for selecting for HCV genotype 1b replicons that are resistant to this compound.
Materials:
-
HCV genotype 1b subgenomic replicon-containing Huh-7 cells
-
Complete DMEM with G418
-
This compound
-
6-well or 10-cm cell culture dishes
-
Reagents for RNA extraction, RT-PCR, and sequencing
Procedure:
Caption: In Vitro Resistance Selection Workflow.
Detailed Steps:
-
Cell Plating: Plate Huh-7 replicon cells at a low density in large culture dishes (e.g., 10-cm dish).
-
Drug Selection: Treat the cells with a fixed concentration of this compound, typically starting at 5 to 25 times the EC50, in the presence of G418 to select for cells maintaining the replicon.
-
Long-term Culture: Culture the cells for 3-4 weeks, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Colony Isolation: Monitor the plates for the emergence of resistant colonies. Once colonies are visible, isolate them using cloning cylinders or by picking.
-
Colony Expansion: Expand the isolated colonies in the presence of the selection concentration of this compound.
-
Genotypic Analysis: Extract total RNA from the expanded resistant cell clones. Perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon.
-
Phenotypic Analysis: Perform the replicon assay as described in Protocol 1 to determine the EC50 of this compound for the selected resistant clones to confirm the resistance phenotype.
HCV NS5B Polymerase Activity Assay (Biochemical Assay)
This protocol describes a biochemical assay to measure the in vitro activity of recombinant HCV NS5B polymerase and the inhibitory effect of this compound. This is often a cell-free system using purified components.
Materials:
-
Purified recombinant HCV genotype 1b NS5B polymerase
-
Biotinylated RNA primer and a corresponding template (e.g., biotin-oligo(U)12 and poly(A))
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [3H]-UTP)
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, and a detergent)
-
This compound
-
DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
-
Scintillation counter or filter-based detection system
Procedure:
Caption: NS5B Polymerase Activity Assay Workflow.
Detailed Steps:
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing assay buffer, purified NS5B polymerase, the biotinylated primer/template substrate, and serial dilutions of this compound in DMSO.
-
Reaction Initiation: Initiate the polymerase reaction by adding the rNTP mix, which includes one radioactively or fluorescently labeled nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., room temperature or 30°C) for a set time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a solution containing a high concentration of EDTA.
-
Detection of Product: Add streptavidin-coated SPA beads to the wells to capture the biotinylated, newly synthesized RNA. The incorporation of the labeled nucleotide is then quantified using a scintillation counter. Alternatively, the reaction products can be captured on a filter plate and washed to remove unincorporated nucleotides before counting.
-
Data Analysis: Calculate the percentage of polymerase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the inhibition of HCV genotype 1b replication. The protocols provided herein offer standardized methods for evaluating its antiviral potency, characterizing resistance development, and investigating its mechanism of action at the enzymatic level. These application notes are intended to facilitate further research and development of novel anti-HCV therapeutics.
References
Application Notes and Protocols: Experimental Use of TMC647055 with Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC647055 is an investigational, potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It exhibits antiviral activity against multiple HCV genotypes by binding to the "thumb" pocket II of the NS5B polymerase, thereby inducing a conformational change that inhibits its function.[3] Ribavirin, a synthetic guanosine analog, has a broad spectrum of antiviral activity and is a cornerstone of combination therapy for chronic HCV. Its mechanisms of action are multifaceted and not fully elucidated but are known to include inhibition of the host inosine monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular guanosine triphosphate (GTP) pools, as well as potential roles in inducing mutagenesis of the viral genome and modulating the host immune response.[4][5][6]
The combination of direct-acting antivirals (DAAs) with ribavirin has been a strategy to enhance treatment efficacy and reduce the emergence of resistance. This document provides an overview of the experimental use of this compound in combination with ribavirin, including hypothetical data presentation for in vitro studies and detailed protocols for conducting such experiments.
Data Presentation
While specific quantitative data on the synergistic effects of this compound and ribavirin in combination are not extensively available in published literature, the following tables illustrate how such data would be presented. Table 1 provides the known in vitro antiviral activity of each compound individually against different HCV genotypes. Table 2 presents a hypothetical analysis of the combination, which would be the goal of the described experimental protocols.
Table 1: In Vitro Antiviral Activity of this compound and Ribavirin (Individually)
| Compound | HCV Genotype | Replicon Cell Line | EC50 (nM) | Cytotoxicity (CC50, µM) | Reference |
| This compound | 1a | Huh7-SG-1a | 166 | >28.9 (MT4 cells) | [3] |
| This compound | 1b | Huh7-Luc | 77 | >42.1 (Huh7 cells) | [3] |
| Ribavirin | 1b | Huh-7 (replicon) | 126,000 | >100 | [7] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay.
Table 2: Hypothetical In Vitro Synergy Analysis of this compound and Ribavirin against HCV Genotype 1b Replicon
| This compound (nM) | Ribavirin (µM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Synergy Score (Bliss) |
| 20 | 25 | 45 | 30 | 15 |
| 40 | 25 | 60 | 45 | 15 |
| 20 | 50 | 65 | 55 | 10 |
| 40 | 50 | 85 | 70 | 15 |
This table is for illustrative purposes only and does not represent actual experimental data. The Bliss independence model is a common method for assessing synergy, where a positive score indicates a synergistic effect.
Experimental Protocols
The following is a detailed protocol for determining the in vitro antiviral activity and potential synergy of this compound and ribavirin using a luciferase-based HCV replicon assay.
HCV Replicon Assay for Antiviral Activity and Synergy
1. Objective: To determine the EC50 values of this compound and ribavirin, individually and in combination, against a specific HCV genotype replicon (e.g., genotype 1b) and to assess for synergistic, additive, or antagonistic effects.
2. Materials:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon expressing luciferase (e.g., Huh7-Luc-Neo ET).[3]
-
HCV Replicon: Subgenomic replicon of the desired HCV genotype (e.g., 1b) containing a luciferase reporter gene.
-
Compounds: this compound (powder, dissolved in DMSO), Ribavirin (powder, dissolved in sterile water or DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for stable replicon cell line maintenance).
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (cell culture grade)
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Luminometer
-
96-well clear bottom, white-walled cell culture plates
-
Multichannel pipettes
-
3. Cell Culture and Seeding:
-
Culture the Huh-7 HCV replicon cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
On the day of the experiment, harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium without G418 and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
4. Compound Preparation and Addition:
-
Prepare stock solutions of this compound in DMSO and ribavirin in a suitable solvent.
-
For individual drug testing, prepare a serial dilution series for each compound in culture medium. A typical final concentration range for this compound would be 0.1 nM to 1 µM, and for ribavirin, 1 µM to 200 µM.
-
For combination testing, prepare a checkerboard dilution matrix. For example, prepare five dilutions of this compound and five dilutions of ribavirin and combine them in all possible pairs.
-
Remove the medium from the seeded cell plates and add 100 µL of the medium containing the diluted compounds (or vehicle control - medium with the highest concentration of DMSO used).
-
Include "cells only" (no drug) and "no cells" (background) controls.
5. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
6. Measurement of Luciferase Activity (Antiviral Effect):
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically an equal volume to the culture medium).
-
Incubate for the recommended time (e.g., 2-10 minutes) to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
7. Measurement of Cell Viability (Cytotoxicity):
-
In a parallel plate prepared identically, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen viability assay.
8. Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the EC50 value for each compound.
-
For combination studies, use a synergy model (e.g., MacSynergy II) to calculate synergy scores based on the Bliss independence or Loewe additivity model.
-
Determine the CC50 values from the cell viability data in the same way as the EC50 values.
-
Calculate the Selectivity Index (SI) as CC50 / EC50.
Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. Ribavirin inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Huh7 Cell Line - Creative Biogene [creative-biogene.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of intracellular hepatitis C virus replication by combination of ribavirin and interferon- alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMC647055 in HCV Resistance Selection Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro resistance selection experiments with TMC647055, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase.
Introduction
This compound is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] As with many antiviral agents, the emergence of drug-resistant variants is a key concern. Understanding the genetic basis of resistance to this compound is crucial for its clinical development and for designing effective combination therapies. In vitro resistance selection studies using HCV replicon systems are a standard method to identify mutations that confer reduced susceptibility to antiviral compounds.[3][4]
This document outlines the methodologies for selecting and characterizing this compound-resistant HCV replicons, summarizing key resistance data and providing detailed experimental protocols.
Mechanism of Action
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, specifically within the "thumb" domain.[2][5][6] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA synthesis.[7][8] Unlike nucleoside inhibitors, NNIs like this compound do not compete with the natural nucleotide substrates for the active site.[7]
References
- 1. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
Application Note: TMC647055 Dose-Response Analysis for Hepatitis C Virus Research
For Research Use Only.
Introduction
TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral drug development. This compound binds to an allosteric site known as the "finger loop" or NNI-1 pocket, inducing a conformational change that renders the enzyme inactive.[3] This application note provides a detailed analysis of the dose-response characteristics of this compound in various in vitro HCV replicon systems, along with comprehensive protocols for researchers to conduct similar evaluations.
Mechanism of Action
This compound exerts its antiviral activity by specifically targeting the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric pocket. This binding event locks the polymerase in an open, inactive conformation, thereby preventing the synthesis of new viral RNA.[1] This targeted mechanism of action provides high specificity for the viral enzyme with minimal off-target effects.
Data Presentation: In Vitro Antiviral Activity of this compound
The antiviral potency of this compound has been evaluated in various cell-based HCV replicon assays. The following tables summarize the 50% effective concentration (EC50) values obtained in different HCV genotypes and cell lines, utilizing both luciferase reporter and quantitative RT-PCR readouts.
Table 1: Antiviral Activity of this compound in Stable HCV Replicon Cell Lines [1][4]
| Cell Line | HCV Genotype | Readout Method | Median EC50 (nM) |
| Huh7-Luc | 1b (clone ET) | Luciferase | 77 |
| Huh7-Luc | 1b (clone ET) | qRT-PCR | 139 |
Table 2: Cross-Genotypic Inhibitory Activity of this compound in a Transient Replicon Assay [1][4]
| HCV Genotype | Number of Patient-Derived NS5B Sequences |
| 1a | 14 |
| 1b | 10 |
| 2b | 2 |
| 3a | 2 |
| 4a | 1 |
| 6a | 2 |
Note: The study demonstrated potent activity across these genotypes, with specific EC50 values varying between individual patient-derived sequences.
Table 3: Effect of NS5B Mutations on this compound Antiviral Activity [4]
| NS5B Mutation | Fold Change in Median EC50 |
| L392I | 9 |
| V494A | 3 |
| P495L | 371 |
Experimental Protocols
HCV Replicon Luciferase Reporter Assay
This protocol is designed to determine the EC50 value of this compound by measuring the inhibition of HCV replication via a luciferase reporter system.
Materials:
-
Huh7-Luc replicon cells (stably expressing an HCV replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh7-Luc replicon cells into 96-well or 384-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000 cells/well for a 96-well plate).[5] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Compound Addition: Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a negative control (0% inhibition) and a known potent HCV inhibitor as a positive control (100% inhibition).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the negative and positive controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA Quantification
This protocol is used to determine the EC50 of this compound by directly measuring the amount of HCV RNA.
Materials:
-
HCV replicon cells treated with this compound (from a parallel plate to the luciferase assay)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription reagents
-
Primers and probe specific for a conserved region of the HCV genome
-
qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from the 72-hour compound treatment and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.
-
qRT-PCR: Set up the qRT-PCR reaction with the synthesized cDNA, HCV-specific primers and probe, and a qRT-PCR master mix.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the Cq (quantification cycle) values for each sample. Calculate the relative amount of HCV RNA in each treated sample compared to the untreated control. Plot the percent inhibition of HCV RNA levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Inhibition of HCV replication by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with TMC647055
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of compounds, using TMC647055 as a reference inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The methodologies described are suitable for the discovery and characterization of novel anti-HCV agents.
Introduction to this compound and its Target
This compound is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome and represents a prime target for antiviral drug development. This compound exerts its inhibitory effect by binding to an allosteric site on the enzyme known as the NNI-1 or "thumb" pocket, thereby disrupting its catalytic activity.[1][2] Due to its well-characterized mechanism of action and potent antiviral activity across multiple HCV genotypes, this compound serves as an excellent control compound for HTS campaigns aimed at identifying new NS5B inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes key potency data.
| Assay Type | HCV Genotype | Readout Method | Potency Metric | Value (nM) | Cell Line | Reference |
| RdRp Enzymatic Assay | 1b (Con1b) | Primer-dependent transcription | IC50 | 34 | - | [1] |
| Cell-Based Replicon | 1b (ET clone) | Luciferase | EC50 | 77 | Huh7-Luc | [1][2] |
| Cell-Based Replicon | 1b (ET clone) | RT-qPCR | EC50 | 139 | Huh7-Luc | [1][2] |
| Cell-Based Replicon | 1b (Con1b) | RT-qPCR | EC50 | 74 | Huh7-SG-Con1b | [2] |
| Cell-Based Replicon | 1a | RT-qPCR | EC50 | 166 | Huh7-SG-1a | [2] |
| Cell-Based Replicon | 1b | Luciferase | EC90 | 300 | Huh7-Luc |
Cytotoxicity Data:
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Hepatitis C Virus life cycle, highlighting the central role of the NS5B polymerase in viral replication and the mechanism of inhibition by this compound.
Experimental Protocols
Protocol 1: High-Throughput Biochemical RdRp Assay
This protocol describes a non-radioactive, HTS-compatible assay to measure the enzymatic activity of HCV NS5B polymerase. The assay detects the incorporation of biotin-labeled UTP into a nascent RNA strand.
1. Materials and Reagents:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
Poly(A) RNA template
-
Oligo(U)12 primer
-
NTP mix (ATP, CTP, GTP)
-
Biotin-16-UTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA630
-
Stop Solution: 100 mM EDTA
-
Streptavidin-coated microplates (e.g., 96- or 384-well)
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
AP substrate (e.g., pNPP)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
This compound (as positive control)
-
DMSO (as vehicle control)
2. HTS Workflow Diagram:
3. Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) to the wells of a 384-well assay plate.
-
Enzyme/Template/Primer Addition: Prepare a mix of NS5B polymerase, poly(A) template, and oligo(U) primer in assay buffer. Dispense 10 µL of this mix into each well of the assay plate containing the compounds.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a mix of ATP, CTP, GTP, and Biotin-16-UTP in assay buffer. Add 10 µL of this mix to each well to start the reaction. Final concentrations should be approximately 10 nM NS5B, 10 µg/ml poly(A), 250 nM oligo(U), 1 µM ATP/CTP/GTP, and 0.5 µM Biotin-UTP.
-
Reaction Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Reaction Termination: Add 10 µL of Stop Solution to each well.
-
Capture of Biotinylated RNA: Transfer 25 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated RNA product to bind.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection: Add 25 µL of Streptavidin-AP conjugate (diluted in Wash Buffer) to each well and incubate for 30 minutes.
-
Final Wash: Wash the plate 5 times with Wash Buffer.
-
Signal Generation: Add 50 µL of AP substrate to each well and incubate for 15-30 minutes, or until sufficient color has developed.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
4. Data Analysis:
-
Calculate percent inhibition relative to positive (no enzyme or this compound) and negative (DMSO vehicle) controls.
-
Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: High-Throughput Cell-Based HCV Replicon Assay
This protocol details a cell-based assay using a Huh-7 cell line stably expressing an HCV subgenomic replicon that includes a luciferase reporter gene. A decrease in luciferase signal indicates inhibition of viral replication.
1. Materials and Reagents:
-
Huh-7 cell line harboring an HCV genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter (e.g., Huh7-Luc/neo-ET).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.
-
Selection Medium: Cell Culture Medium supplemented with 0.5 mg/mL G418 (for cell line maintenance).
-
Assay Medium: Cell Culture Medium without G418.
-
Trypsin-EDTA.
-
White, opaque 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Renilla-Glo or Bright-Glo).
-
Cell viability reagent (e.g., CellTiter-Glo or AlamarBlue, for multiplexing cytotoxicity).
-
This compound (as positive control).
-
DMSO (as vehicle control).
2. HTS Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: TMC647055 Resistance-Associated Variants
Welcome to the Technical Support Center for TMC647055. This resource is designed for researchers, scientists, and drug development professionals working with the hepatitis C virus (HCV) non-nucleoside inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, potent, and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme known as the "thumb pocket I" or NNI-1 site. This binding event induces a conformational change in the polymerase, locking it in an inactive state and thereby preventing viral RNA replication.
Q2: Which genetic variants of HCV NS5B are associated with resistance to this compound?
A2: In vitro studies have identified several resistance-associated variants (RAVs) in the HCV NS5B polymerase that reduce the susceptibility to this compound. The most clinically significant variants are located at amino acid positions L392, V494, and P495. Specifically, the substitutions L392I, V494A, and P495L have been shown to confer resistance. In clinical settings, RAVs at position 495 are most frequently observed in patients experiencing virologic failure.
Q3: How significant is the resistance conferred by these variants?
A3: The level of resistance, as measured by the fold-change in the 50% effective concentration (EC50), varies between the different RAVs. The P495L substitution confers a high level of resistance. For a summary of the quantitative data, please refer to the Data Presentation section below.
Data Presentation
Table 1: In Vitro Resistance Profile of this compound against Common NS5B RAVs
| Amino Acid Substitution | Fold-Change in EC50 vs. Wild-Type |
| L392I | 9-fold |
| V494A | 3-fold |
| P495L | 371-fold |
Data is based on in vitro replicon assays.[1][2]
Experimental Protocols & Methodologies
Protocol 1: HCV Replicon-Based Assay for Phenotypic Resistance Testing
This protocol outlines the methodology for determining the phenotypic resistance of HCV replicons carrying specific NS5B mutations to this compound using a luciferase-based transient replicon assay.
Materials:
-
Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)
-
DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin
-
Wild-type and mutant HCV replicon constructs (with a luciferase reporter gene)
-
This compound
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare DNA-lipid complexes by mixing the HCV replicon DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
-
Compound Treatment:
-
24 hours post-transfection, add serial dilutions of this compound to the cells. Include a DMSO-only control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control.
-
Plot the normalized data against the drug concentration and calculate the EC50 value using a non-linear regression model.
-
The fold-change in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
-
Protocol 2: In Vitro Selection of this compound-Resistant Replicons
This protocol describes the methodology for selecting for this compound-resistant HCV replicons in cell culture.
Materials:
-
Huh-7 cells stably harboring a wild-type HCV replicon (with a selectable marker like neomycin resistance)
-
Complete growth medium containing G418
-
This compound
Procedure:
-
Cell Seeding: Seed the stable replicon cells in 10-cm dishes.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 5x, 10x, and 25x the EC50) in the presence of G418.
-
Culture Maintenance: Refresh the medium with fresh compound and G418 twice a week.
-
Colony Formation: Monitor the plates for the formation of resistant colonies, which typically takes 2-4 weeks.
-
Isolation and Expansion: Isolate individual resistant colonies and expand them in the presence of the selection pressure.
-
Genotypic Analysis: Extract total RNA from the resistant cell populations, reverse transcribe the HCV RNA, and sequence the NS5B region to identify mutations.
Troubleshooting Guides
Issue 1: Low or no signal in the luciferase-based replicon assay.
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize the transfection protocol by varying the cell density, DNA-to-reagent ratio, and incubation times. Ensure the use of high-quality plasmid DNA. Consider using electroporation for higher efficiency. |
| Poor Replicon Replication | Use a highly permissive cell line, such as Huh-7.5 or a "cured" cell line (a cell line that previously harbored a replicon and was subsequently treated with antivirals to clear it). Ensure the replicon construct contains adaptive mutations that enhance replication in cell culture. |
| Cell Health Issues | Maintain a healthy, actively dividing cell culture. Avoid using cells that are over-confluent or have been in culture for too many passages. |
Issue 2: High background signal in the luciferase assay.
| Potential Cause | Troubleshooting Steps |
| Promoter Activity in Plasmid Backbone | Ensure your replicon construct has minimal promoter activity in the absence of viral replication. |
| Reagent Issues | Use fresh luciferase assay reagents and ensure they are at the correct temperature before use. |
| Contamination | Check for microbial contamination in your cell cultures. |
Issue 3: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Edge Effects in Plates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS. |
| Compound Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly. |
Mandatory Visualizations
Caption: Mechanism of action of this compound on HCV replication.
Caption: Workflow for HCV replicon-based resistance assay.
References
Technical Support Center: Optimizing TMC647055 Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of TMC647055 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to a specific allosteric site on the enzyme known as the "finger loop" or "thumb pocket I". This binding event locks the polymerase in an inactive conformation, thereby preventing the synthesis of new viral RNA.
Q2: Which cell lines are suitable for testing this compound efficacy?
A2: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh7-Lunet), are the most commonly used cell lines for HCV replicon assays and are suitable for evaluating this compound efficacy.[2][3][4] These cells are highly permissive for HCV RNA replication.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5][6][7] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: What is the expected in vitro efficacy (EC50) of this compound?
A4: The EC50 of this compound can vary depending on the HCV genotype, the specific replicon system, and the assay readout method (e.g., luciferase reporter, RT-qPCR). Generally, it exhibits potent activity in the nanomolar range. See the data tables below for specific reported values.
Q5: Is this compound cytotoxic?
A5: this compound generally exhibits low cytotoxicity in cell culture. The 50% cytotoxic concentration (CC50) is typically in the micromolar range, providing a favorable selectivity index (CC50/EC50). Refer to the data tables for specific CC50 values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antiviral activity | 1. Compound precipitation: this compound may have limited solubility in aqueous culture medium, leading to precipitation and reduced effective concentration.[8] | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from the DMSO stock immediately before use.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (e.g., ≤ 0.1%).[7] |
| 2. Compound degradation: The stability of this compound in culture medium at 37°C over the course of the experiment may be a factor. | - Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Consider a medium change with freshly diluted compound during longer incubation periods. | |
| 3. Resistant viral population: The HCV replicon cell line may have pre-existing resistance-associated mutations (RAMs) in the NS5B polymerase gene.[9][10][11][12] | - Sequence the NS5B region of the replicon to check for known resistance mutations (e.g., M414T).- Test the compound in a different HCV replicon cell line with a known wild-type NS5B sequence. | |
| 4. Suboptimal assay conditions: Incorrect cell seeding density, assay duration, or detection method can affect the results. | - Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.- Titrate the compound across a wide range of concentrations to determine the optimal dose-response range.- Ensure the assay readout (e.g., luciferase activity, RNA levels) is within the linear range of detection. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variability in replicon levels. | - Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.- Mix the cell suspension between plating to prevent settling. |
| 2. Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| 3. Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the diluted compound to add to replicate wells. | |
| Unexpected cytotoxicity | 1. High DMSO concentration: Final DMSO concentrations above 0.5-1% can be toxic to many cell lines.[7] | - Calculate the final DMSO concentration in your working dilutions and ensure it is below the cytotoxic threshold for your cell line (typically ≤ 0.1%).- Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in your experiment. |
| 2. Compound-induced cytotoxicity: Although generally low, this compound may exhibit cytotoxicity at higher concentrations. | - Perform a separate cytotoxicity assay (e.g., MTS, CellTiter-Glo) to determine the CC50 of the compound in your specific cell line.- Ensure that the concentrations used for efficacy testing are well below the CC50 value. | |
| 3. Contamination: Bacterial or fungal contamination can cause cell death and confound the results. | - Regularly check cell cultures for signs of contamination.- Use sterile techniques and certified cell culture reagents. |
Data Presentation
Table 1: In Vitro Efficacy (EC50) of this compound against Different HCV Genotypes
| HCV Genotype | Replicon Cell Line | Assay Readout | EC50 (nM) | Reference |
| 1b | Huh7-Luc | Luciferase | 77 | [2] |
| 1b | Huh7-Luc | RT-qPCR | 139 | [2] |
| 1a | Huh-7 | RT-qPCR | 166 | [2] |
Table 2: In Vitro Cytotoxicity (CC50) of this compound
| Cell Line | Assay Method | CC50 (µM) | Reference |
| Huh-7 | Not specified | >50 | [2] |
| MT-4 | Not specified | 28.9 | [2] |
| HepG2 | Not specified | >50 | [2] |
| MRC-5 | Not specified | >50 | [2] |
Experimental Protocols
Protocol: HCV Replicon Assay for this compound Efficacy Testing
This protocol provides a general framework for assessing the antiviral activity of this compound using an HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
HCV replicon-containing Huh-7 cells (or a similar derivative)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates (white, solid bottom for luminescence assays)
-
Luciferase assay reagent
-
Luminometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
-
Compound Treatment:
-
After 24 hours of incubation, carefully remove the medium from the cell plate.
-
Add 100 µL of the medium containing the serially diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and wash the cells once with 100 µL of PBS.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 50-100 µL).
-
Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: HCV Replication Cycle and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for this compound Efficacy Testing.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preexisting drug-resistance mutations reveal unique barriers to resistance for distinct antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of resistant M414T mutants among hepatitis C virus replicon cells treated with polymerase inhibitor A-782759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatitis C virus cell culture adaptive mutations enhance cell culture propagation by multiple mechanisms but boost antiviral responses in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TMC647055 Resistance
Welcome to the technical support center for researchers working with TMC647055, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the emergence and management of this compound resistance mutations during your experiments.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your HCV cell culture experiments.
.dot
Technical Support Center: TMC647055 and the NS5B P495L Mutation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), the inhibitor TMC647055, and the P495L resistance mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental, potent, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the enzyme, away from the active site, inducing a conformational change that ultimately inhibits the polymerase's function and halts viral RNA replication.[3] Specifically, it targets the "thumb" pocket 1 (NNI-1) of the NS5B protein.
Q2: What is the significance of the P495L mutation in the NS5B protein?
The P495L mutation, a substitution of proline at position 495 with leucine, is a significant resistance-associated substitution (RAS) against this compound and other NNIs that bind to the NNI-1 pocket of the NS5B polymerase.[4][5] This mutation has been shown to confer a high level of resistance to this compound.[4][5]
Q3: How does the P495L mutation affect the efficacy of this compound?
The P495L mutation dramatically reduces the binding affinity and antiviral activity of this compound.[5] This is primarily due to a significantly increased dissociation rate of the inhibitor from the mutant NS5B protein.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of the NS5B P495L mutation on the activity of this compound.
Table 1: In Vitro Antiviral Activity
| NS5B Genotype | Fold Change in EC50 vs. Wild-Type | Reference |
| P495L | 371-fold increase | [4][5] |
Table 2: Biochemical Binding Affinity
| NS5B Genotype | Fold Change in Dissociation Constant (Kd) vs. Wild-Type | Primary Kinetic Effect | Reference |
| P495L | >1,000-fold reduction in affinity | >200-fold increase in dissociation rate (k_off) and a 6-fold reduction in association rate (k_on) | [5] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments investigating the this compound and the NS5B P495L mutation.
HCV Replicon Assay
Issue: Low or no signal (e.g., luciferase activity) in the wild-type replicon control.
| Possible Cause | Troubleshooting Step |
| Inefficient RNA transfection | - Verify the quality and concentration of the in vitro transcribed RNA using gel electrophoresis and spectrophotometry. - Optimize electroporation parameters (voltage, capacitance, pulse duration). - Ensure Huh-7 cells are in the logarithmic growth phase and have high viability. |
| Cell health issues | - Check for mycoplasma contamination. - Ensure proper cell culture conditions (media, temperature, CO2). - Use a lower passage number of Huh-7 cells. |
| Reporter gene issues | - If using a luciferase reporter, ensure the substrate is fresh and properly prepared. - Check the luminometer settings. |
| Problem with the replicon construct | - Sequence the replicon plasmid to confirm the integrity of the viral genome and reporter gene. |
Issue: High background signal in mock-transfected or negative control cells.
| Possible Cause | Troubleshooting Step |
| Reagent contamination | - Use fresh, sterile reagents and filter-sterilized buffers. |
| Cell line instability | - Subclone the Huh-7 cell line to select for clones with low background. |
| Assay plate issues | - Use opaque-walled plates for luminescence assays to prevent crosstalk between wells. |
Issue: Inconsistent results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | - Use calibrated pipettes and ensure proper mixing of reagents. - For serial dilutions of this compound, perform thorough mixing at each dilution step. |
| Uneven cell seeding | - Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| Edge effects in the plate | - Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
Site-Directed Mutagenesis for Generating the P495L Mutant
Issue: No PCR product or very low yield.
| Possible Cause | Troubleshooting Step |
| Suboptimal primer design | - Ensure primers are 25-45 bases in length with the mutation in the center. - Aim for a GC content of 40-60%. - The melting temperature (Tm) should be ≥ 78 °C. |
| Incorrect annealing temperature | - Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Poor template quality | - Use high-purity plasmid DNA (A260/A280 ratio of ~1.8). |
| PCR inhibitors | - Purify the template DNA to remove any potential inhibitors. |
Issue: Presence of wild-type sequence after mutagenesis.
| Possible Cause | Troubleshooting Step |
| Inefficient DpnI digestion | - Increase the DpnI digestion time (e.g., to 2-4 hours). - Ensure the template plasmid was isolated from a dam+ E. coli strain. |
| Too much template DNA | - Reduce the amount of template DNA in the PCR reaction (1-25 ng is often sufficient). |
| Primer-dimer formation | - Optimize PCR conditions to minimize primer-dimer formation. |
Recombinant NS5B Protein Purification and Biochemical Assays
Issue: Low yield of purified NS5B P495L protein.
| Possible Cause | Troubleshooting Step |
| Protein insolubility | - Optimize expression conditions (e.g., lower temperature, different E. coli strain). - Test different lysis buffers with varying salt and detergent concentrations. |
| Inefficient affinity tag binding | - Ensure the affinity column is properly equilibrated. - Check the integrity of the affinity tag through Western blotting. |
| Protein degradation | - Add protease inhibitors to the lysis buffer. - Keep the protein on ice or at 4°C throughout the purification process. |
Issue: High non-specific binding in Surface Plasmon Resonance (SPR) experiments.
| Possible Cause | Troubleshooting Step |
| Hydrophobic or electrostatic interactions with the sensor chip | - Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. - Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl). |
| Issues with the reference surface | - Use a reference surface with an immobilized irrelevant protein to subtract non-specific binding. |
Experimental Protocols
Generation of NS5B P495L Mutant Replicon
This protocol describes the generation of an HCV subgenomic replicon containing the P495L mutation in NS5B using site-directed mutagenesis.
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired C-to-T mutation at the codon corresponding to proline 495. The mutation should be in the middle of the primers.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the wild-type HCV replicon plasmid as a template, and the designed mutagenic primers.
-
Use a thermal cycler with the following general parameters:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 1 minute (optimize as needed).
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells with the DpnI-treated PCR product.
-
Plasmid Isolation and Sequencing: Select individual colonies, culture them, and isolate the plasmid DNA. Sequence the entire NS5B coding region to confirm the presence of the P495L mutation and the absence of any other mutations.
-
In Vitro Transcription and RNA Transfection:
-
Linearize the confirmed mutant plasmid DNA.
-
Use an in vitro transcription kit to synthesize the replicon RNA.
-
Transfect the RNA into Huh-7 cells via electroporation.
-
HCV Replicon Assay for EC50 Determination
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against the wild-type and P495L mutant replicons.
-
Cell Seeding: Seed Huh-7 cells harboring either the wild-type or P495L mutant replicon in 96-well plates.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Treatment: Add the diluted compound to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control.
-
Plot the normalized signal against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the EC50 value.
-
Biochemical Assay: Surface Plasmon Resonance (SPR)
This protocol describes the measurement of the binding affinity of this compound to purified wild-type and P495L NS5B proteins.
-
Protein Purification: Express and purify recombinant wild-type and P495L NS5B proteins with an affinity tag (e.g., His-tag).
-
Chip Immobilization: Immobilize an anti-tag antibody (e.g., anti-His) on the surface of an SPR sensor chip.
-
Ligand Capture: Inject the purified NS5B protein (wild-type or P495L) over the chip surface to be captured by the immobilized antibody.
-
Analyte Injection: Inject a series of concentrations of this compound over the captured NS5B protein and a reference flow cell.
-
Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: Workflow for investigating the effects of the NS5B P495L mutation.
Caption: Mechanism of this compound inhibition and P495L resistance.
References
Technical Support Center: Troubleshooting TMC647055 Solubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with TMC647055 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antiviral drug developed for the treatment of Hepatitis C.[1] It functions as a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[2] By binding to an allosteric site on the polymerase, this compound induces a conformational change that renders the enzyme inactive, thus halting viral RNA synthesis.
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
Poor aqueous solubility is a common issue with many small molecule inhibitors, including non-nucleoside inhibitors of HCV NS5B. Precipitation in aqueous solutions like cell culture media is often due to the hydrophobic nature of the compound. The final concentration of the compound in the media may be too high to remain in solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Possible Cause: The compound is "crashing out" of solution as the polarity of the solvent increases.
Solution:
-
Rapid Dispersion: When diluting the DMSO stock, add it to the pre-warmed (37°C) cell culture medium with vigorous and immediate vortexing or stirring. This rapid dispersion can help to prevent the formation of localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can sometimes improve solubility.
-
Pluronic F-127: For particularly challenging compounds, the use of a non-ionic surfactant like Pluronic F-127 can aid in solubilization. Prepare a stock solution of Pluronic F-127 in your cell culture medium and use this for the dilution of your compound's DMSO stock. Be sure to include a vehicle control with Pluronic F-127 alone.
Issue: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: The actual concentration of the compound in solution is lower than the intended concentration due to precipitation.
Solution:
-
Solubility Testing: Before conducting your main experiment, perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. This will help you to establish a reliable working concentration range.
-
Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation before adding them to your cells. If a precipitate is visible, the solution should not be used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (Molar Mass: 606.74 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.6067 mg of this compound.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once the compound is completely dissolved, visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium. For example, you could test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To prepare 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. Immediately vortex to mix thoroughly.
-
Repeat this for each desired concentration.
-
Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each solution for any signs of precipitation.
-
For a more sensitive assessment, transfer a small volume of each solution to a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Target Stock Concentration (mM) | Observed Solubility | Notes |
| DMSO | 606.74[1] | 10 | Soluble | Heating or sonication may be required. |
| Ethanol | 606.74[1] | 10 | Sparingly Soluble | Lower concentrations may be achievable. |
| Water | 606.74[1] | 1 | Insoluble | |
| PBS (pH 7.4) | 606.74[1] | 1 | Insoluble |
Note: This table provides expected solubility based on the general properties of similar compounds. Researchers should perform their own solubility tests to confirm these findings.
Table 2: User-Determined Maximum Soluble Concentration of this compound in Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Incubation Time (hours) |
| e.g., DMEM | e.g., 10% | e.g., 24 | |
| e.g., RPMI-1640 | e.g., 10% | e.g., 48 | |
Users should populate this table with their own experimental results.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound in the HCV replication cycle.
References
Technical Support Center: Improving TMC647055 Bioavailability for Research
Introduction
TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3][4] It has demonstrated significant antiviral activity and is a valuable tool for HCV research.[2][5] However, like many other promising drug candidates, its effectiveness in in vivo research models can be limited by its bioavailability. This technical support center provides researchers with a comprehensive guide to understanding and overcoming challenges related to this compound bioavailability.
Poor bioavailability can stem from a variety of factors, including low aqueous solubility, degradation in the gastrointestinal tract, and high first-pass metabolism.[6] Enhancing the bioavailability of this compound is crucial for obtaining reliable and reproducible results in preclinical and pharmacological studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers optimize the delivery and efficacy of this compound in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and provides practical solutions in a question-and-answer format.
Frequently Asked Questions
Q1: What are the main factors that limit the oral bioavailability of this compound?
A1: The primary factors limiting the oral bioavailability of this compound and similar compounds are typically low aqueous solubility and susceptibility to first-pass metabolism in the liver.[6] Its complex chemical structure can contribute to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: How can I improve the solubility of this compound for my in vitro experiments?
A2: For in vitro assays, several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a co-solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or glycerin, can significantly increase solubility.[7]
-
pH adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer can improve its solubility.
-
Use of surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
Q3: Are there any known formulation strategies to improve the in vivo bioavailability of this compound?
A3: While specific formulation data for this compound is not extensively published, general strategies for improving the bioavailability of poorly soluble drugs are applicable. These include the development of solid dispersions, and the use of lipid-based formulations.[8] Reformulation efforts have been shown to substantially improve the oral bioavailability of other antiviral compounds.[9]
Q4: What are some common pitfalls to avoid when preparing this compound formulations?
A4: Common pitfalls include:
-
Precipitation: The compound may precipitate out of solution when the formulation is diluted in an aqueous environment, such as cell culture media or gastrointestinal fluid.
-
Instability: The chosen excipients may not be compatible with this compound, leading to its degradation.
-
Toxicity of excipients: The excipients used in the formulation could have their own toxicity, which might interfere with the experimental results.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or inconsistent drug exposure in in vivo studies. | Poor oral absorption due to low solubility and/or rapid metabolism. | 1. Formulation Optimization: Develop an amorphous solid dispersion or a lipid-based formulation to enhance solubility and dissolution. 2. Route of Administration: Consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, if oral delivery remains a challenge. 3. Co-administration with a P-glycoprotein inhibitor: If efflux is suspected, co-administration with a P-gp inhibitor might increase absorption. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the drug in the GI tract. Food effects. | 1. Standardize Dosing Conditions: Administer the compound in a consistent manner with respect to the animals' feeding schedule. A clinical study on this compound was conducted under fed conditions.[10] 2. Improve Formulation Homogeneity: Ensure the formulation is uniform to provide consistent dosing. |
| Precipitation of the compound in cell culture media. | The concentration of the organic solvent used to dissolve the compound is too high when added to the aqueous media. | 1. Reduce Solvent Concentration: Prepare a more concentrated stock solution in a suitable organic solvent and add a smaller volume to the media. 2. Use a Different Solubilization Method: Consider using a cyclodextrin-based formulation to enhance aqueous solubility without high concentrations of organic solvents. |
| Observed toxicity in cell-based assays is higher than expected. | The solvent or excipients used in the formulation are causing cytotoxicity. | 1. Vehicle Control: Always include a vehicle control group in your experiments to assess the toxicity of the formulation components. 2. Select Biocompatible Excipients: Choose excipients with a known safety profile for in vitro and in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
This protocol describes a common method for preparing solid dispersions to enhance the solubility and dissolution rate of poorly water-soluble compounds.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Dichloromethane (DCM) or other suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Methodology:
-
Accurately weigh this compound and the polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio.
-
Dissolve both the drug and the polymer in a minimal amount of DCM in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of approximately 40°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing
This protocol is used to evaluate the dissolution rate of the prepared this compound formulation compared to the unformulated drug.
Materials:
-
Unformulated this compound
-
Prepared this compound solid dispersion
-
Dissolution apparatus (USP Type II - Paddle)
-
Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8)
-
Syringes and filters (0.45 µm)
-
HPLC system for drug quantification
Methodology:
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Accurately weigh an amount of the this compound formulation or unformulated drug equivalent to the desired dose.
-
Introduce the sample into the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately filter the sample through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Unformulated this compound (Oral) | |||||
| Solid Dispersion (Oral) | |||||
| Intravenous Solution | 100 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for developing and testing an improved bioavailability formulation of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. Human safety, pharmacokinetics and antiviral activity of this compound, a novel HCV non-nucleoside polymerase inhibitor [natap.org]
- 2. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TMC-647055 - Wikipedia [en.wikipedia.org]
- 4. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substantial improvement of oral bioavailability of TMC125 using new tablet formulations in healthy volunteers [natap.org]
- 10. TMC647055HPC1001 - First-in-human Trial to Examine Safety, Tolerability and Pharmacokinetics (How the Drug is Absorbed Into the Bloodstream) of Increasing Single Oral Doses and of Increasing Repeated Oral Doses of this compound in Healthy Volunteers and in Hepatitis C Virus Infected Patients [epistemonikos.org]
Technical Support Center: TMC647055 Resistance Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMC647055.
Frequently Asked Questions (FAQs)
Q1: We are observing treatment failure with an HCV NS3/4A protease inhibitor. Should we be concerned about cross-resistance with this compound?
A1: No, cross-resistance between this compound and HCV NS3/4A protease inhibitors is not expected. This compound is a non-nucleoside inhibitor (NNI) that targets the thumb-1 NNI-1 binding site of the HCV NS5B polymerase[1][2]. In contrast, protease inhibitors target the NS3/4A protease. Due to these distinct viral targets, mutations conferring resistance to NS3/4A protease inhibitors do not affect the antiviral activity of this compound[2].
Q2: What is the mechanism of action of this compound?
A2: this compound is an experimental antiviral drug that acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase[3][4]. By binding to the NS5B polymerase, it allosterically inhibits its enzymatic activity, thereby preventing viral RNA replication.
Q3: What are the known resistance-associated substitutions (RASs) for this compound?
A3: In vitro studies have identified specific amino acid substitutions in the HCV NS5B polymerase that confer resistance to this compound. The most clinically significant RASs include L392I, V494A, and P495L[1][2].
Q4: Does this compound show cross-resistance with other classes of NS5B inhibitors?
A4: this compound's activity is not affected by mutations that confer resistance to other classes of NS5B inhibitors that bind to different sites, such as the NNI-2, NNI-3, and NNI-4 binding pockets, or to nucleoside inhibitors[2]. However, cross-resistance may be observed with other NNIs that bind to the same thumb-1 NNI-1 site.
Q5: Can we use this compound in combination with other direct-acting antivirals (DAAs)?
A5: Yes, in vitro studies have demonstrated that this compound can be used in combination with other classes of HCV inhibitors, such as NS3/4A protease inhibitors and NS5A inhibitors, with potent suppression of HCV RNA replication[2][4]. This is because its mechanism of action and resistance profile are distinct from these other drug classes.
Troubleshooting Guide for Resistance Testing
This guide addresses common issues encountered during in vitro resistance profiling of this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in EC50 values between replicate experiments. | Inconsistent cell seeding density. Variability in compound dilution preparation. Contamination of cell cultures. | Ensure consistent cell counting and seeding protocols. Prepare fresh serial dilutions of this compound for each experiment. Regularly test cell lines for mycoplasma contamination. |
| No resistant colonies observed after prolonged selection. | Insufficient drug concentration for selection. Low viral replication rate. The specific HCV genotype or replicon system is highly sensitive to this compound. | Confirm the EC50 of this compound in your specific assay and use a concentration of at least 10x EC50 for selection. Optimize cell culture conditions to ensure robust viral replication. Consider using a different HCV genotype or a replicon with known reduced sensitivity. At a concentration of 1.5 μM, this compound completely suppressed the formation of resistant replicon colonies in a genotype 1b Huh7-Luc replicon cell colony formation assay[2]. |
| Observed resistance mutations differ from those reported in the literature. | Novel resistance pathways in the specific HCV genotype or sub-type being used. Compound degradation or instability under experimental conditions. Sequencing errors. | Perform full NS5B gene sequencing to identify all potential mutations. Confirm the stability of this compound in your culture medium over the course of the experiment. Verify sequencing results with a second, independent sequencing run. |
Quantitative Data Summary
The following table summarizes the fold-change in EC50 values for this compound against replicons containing known resistance-associated substitutions.
| Mutation | Fold Change in EC50 (Median) | Reference |
| L392I | 9 | [2] |
| V494A | 3 | [2] |
| P495L | 371 | [2] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines the general steps for determining the 50% effective concentration (EC50) of this compound using an HCV replicon system.
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon of interest in 96-well plates at a predetermined optimal density.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Add the diluted compound to the cells. Include a "no drug" control and a "no cells" control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Luciferase Assay: If using a luciferase-based replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each drug concentration relative to the "no drug" control. Determine the EC50 value by fitting the data to a dose-response curve.
In Vitro Resistance Selection
This protocol describes a method for selecting for this compound-resistant HCV replicons in cell culture.
-
Initial Culture: Culture HCV replicon-containing cells in the presence of this compound at a concentration equivalent to 10x the EC50.
-
Passaging: Passage the cells every 3-4 days, maintaining the selective pressure of this compound.
-
Monitoring for Resistance: Monitor for the emergence of resistant cells by observing cell growth and/or periodically determining the EC50 of this compound.
-
Colony Isolation: Once resistance is established (as indicated by cell growth and a significant shift in EC50), isolate individual resistant colonies.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant colonies and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR product to identify mutations.
Visualizations
Caption: HCV replication cycle and targets of direct-acting antivirals.
Caption: Workflow for in vitro resistance selection and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMC-647055 - Wikipedia [en.wikipedia.org]
- 4. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of TMC647055
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TMC647055, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced or no antiviral activity in HCV replicon assays | 1. Incorrect drug concentration: Calculation or dilution errors. 2. Cell health issues: Cells are unhealthy or overgrown. 3. Replicon instability: Loss of the replicon from the cell line. 4. Drug stability: Degradation of this compound. 5. Resistant viral variants: Emergence of resistance mutations in the NS5B polymerase gene. | 1. Verify concentration: Prepare fresh dilutions and confirm calculations. 2. Check cell morphology: Ensure cells are healthy and sub-confluent. Perform a cell viability assay. 3. Confirm replicon presence: Use G418 selection to confirm the presence of the neomycin resistance gene in the replicon.[1] 4. Proper storage: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh working solutions. 5. Sequence NS5B: Sequence the NS5B coding region of the replicon to check for known resistance mutations, such as at position P495.[2] |
| High cytotoxicity observed in cell culture | 1. Incorrect drug concentration: Higher than intended concentration used. 2. Cell line sensitivity: The cell line being used may be particularly sensitive. 3. Off-target effects: At high concentrations, this compound may have off-target effects. 4. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Confirm concentration: Double-check all calculations and dilutions. 2. Consult cytotoxicity data: Refer to the provided cytotoxicity data for this compound in various cell lines (see Table 1). Consider using a less sensitive cell line if appropriate for the experiment. 3. Perform dose-response curve: Determine the cytotoxic concentration 50 (CC50) in your specific cell line and use concentrations well below this for antiviral assays. 4. Control for solvent: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, seeding density, or health. 2. Assay variability: Inherent variability in the assay being used (e.g., luciferase reporter, RT-qPCR). 3. Operator error: Inconsistent pipetting or timing. | 1. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding density. 2. Include proper controls: Always include positive and negative controls in every experiment. 3. Ensure proper technique: Use calibrated pipettes and follow a standardized protocol with consistent incubation times. |
| Unexpected drug-drug interactions in combination studies | 1. Synergistic or antagonistic effects: The other antiviral agent may alter the activity of this compound. 2. Altered metabolism: One drug may affect the cellular metabolism of the other. | 1. Perform combination studies: Use methods like the Bliss independence or Loewe additivity models to assess synergy or antagonism. 2. Consult literature: Review literature for known interactions between the classes of compounds being tested. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and thereby prevents viral RNA replication.[5]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have shown that this compound has limited off-target activities and toxicity.[6] It has been shown to be highly selective for the HCV polymerase and does not exhibit significant activity against a broad range of other human DNA and RNA viruses.[3][4] However, as with any small molecule inhibitor, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is recommended to perform a kinase screen or similar profiling to assess off-target interactions in your experimental system if unexpected effects are observed.
Q3: What is the cytotoxicity profile of this compound?
A3: this compound has demonstrated low cytotoxicity in a variety of cell lines. The 50% cytotoxic concentration (CC50) is generally high, indicating a good safety margin for in vitro experiments. For specific values, please refer to the data summary table below.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Method | CC50 (µM) | Reference |
| Huh7 | Luciferase Reporter | 42.1 | [2][3] |
| MT4 | Luciferase Reporter | 28.9 | [2][3] |
| MRC-5 | Resazurin Assay | > 50 | [2][3] |
| HEK-293T | Resazurin Assay | > 50 | [2][3] |
| HepG2 | Resazurin Assay | > 50 | [2][3] |
| VeroE6 | Resazurin Assay | > 50 | [2][3] |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the CC50 value.
Kinase Inhibitor Profiling
To assess the off-target effects of this compound on cellular kinases, a commercial kinase profiling service is recommended. These services typically perform binding or activity assays against a large panel of kinases.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity.
-
Screening: The service provider will screen the compound against their kinase panel at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase.
-
Follow-up: For any significant hits, a dose-response curve can be generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Protein Detection: Collect the supernatant and detect the amount of soluble NS5B polymerase using Western blotting or other antibody-based methods.
-
Data Analysis: Plot the amount of soluble NS5B as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: HCV Lifecycle and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: General Workflow for a Cytotoxicity Assay.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.patsnap.com [synapse.patsnap.com]
- 6. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TMC647055 Cytotoxicity Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMC647055 in cytotoxicity assays. The information is designed to help scientists and drug development professionals optimize their experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an experimental antiviral compound that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] This enzyme, an RNA-dependent RNA polymerase, is essential for the replication of the viral genome.[2][3] By binding to an allosteric site on the NS5B polymerase, this compound is designed to prevent viral RNA synthesis.[1][2] As host cells do not have an RNA-dependent RNA polymerase, inhibitors targeting this enzyme are expected to have minimal effects on host cell processes.[3]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Since this compound targets a viral enzyme not present in host cells, significant cytotoxicity is not its intended on-target effect. However, unexpected or off-target cytotoxicity can occur. It is crucial to distinguish between a compound's desired antiviral activity and any unintended cytotoxic effects on the host cells.[4] Cytotoxicity assays are essential to determine if a reduction in viral replication is due to the specific inhibition of the viral target or simply due to the death of the host cells.[4]
Q3: What are the initial steps to confirm this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is critical to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your chosen cell line.
Q4: What concentration of DMSO is considered safe for most cell lines?
A4: The final concentration of the vehicle, most commonly dimethyl sulfoxide (DMSO), should be non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated.[5] However, some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[5] It is always recommended to run a vehicle-only control to assess the cytotoxic effect of the solvent on your specific cell line.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
Issue 1: High Cytotoxicity Across All Tested Cell Lines
This could indicate a general cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution |
| Compound Concentration Error | Verify the final concentration of this compound. Perform a new serial dilution from a fresh stock and repeat the dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control series to determine the tolerance of your specific cell line.[5] |
| Cell Culture Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh, uncontaminated batch of cells. |
| General Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. |
| Incorrect Reagent Preparation | Confirm the correct preparation and concentration of all reagents used in the cytotoxicity assay. |
Issue 2: Cell Line-Specific Cytotoxicity
If this compound is cytotoxic to a specific cell line but not others, this may point to a specific underlying biological mechanism.
| Possible Cause | Recommended Solution |
| Off-Target Effects | This compound may be interacting with an unintended molecular target present in the sensitive cell line. Consider performing off-target profiling assays, such as kinome scans, to identify potential off-target interactions. |
| Metabolic Activation | The sensitive cell line may metabolize this compound into a more toxic compound. This can be investigated using metabolomics approaches. |
| Mitochondrial Toxicity | Some antiviral nucleoside inhibitors have been associated with mitochondrial toxicity.[6] Although this compound is a non-nucleoside inhibitor, it is worth investigating mitochondrial function in the sensitive cell line using assays that measure mitochondrial membrane potential or oxygen consumption. |
Issue 3: High Variability Between Replicate Wells
High variability in your results can obscure the true cytotoxic effect of the compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | An uneven distribution of cells at the start of the experiment is a major source of variation. Ensure a homogenous single-cell suspension before and during plating. After dispensing cells, allow the plate to sit at room temperature on a level surface for 20-30 minutes before transferring it to the incubator to allow for even cell settling. |
| "Edge Effect" | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. For 96-well plates, using a multi-channel pipette can improve consistency. |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Visually inspect plates and remove any bubbles with a sterile pipette tip before reading. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay, ensuring cells are in the exponential growth phase throughout the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Perform a serial dilution of the cell suspension to obtain several different cell concentrations. A suggested starting range for a 96-well plate is 1,000 to 20,000 cells per well.
-
Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.
-
To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS.
-
Include a "no-cell" control (media only) for background subtraction.
-
Incubate the plate for the desired duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Subtract the average signal of the "no-cell" control wells from all other wells.
-
Plot the mean signal versus the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the curve at your desired time point.
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the CC50 of this compound on a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Include vehicle-only and no-treatment controls.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the CC50 value.
Visualizations
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. benchchem.com [benchchem.com]
- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
TMC647055 stability in long-term experiments
Disclaimer: Publicly available information on the specific long-term stability, degradation pathways, and optimal storage conditions for TMC647055 is limited. Development of this compound was discontinued in 2017. This technical support center provides guidance based on general best practices for the handling and storage of small molecule inhibitors and antiviral compounds. The quantitative data and experimental protocols provided are representative examples and should be adapted and validated for specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A: While specific data for this compound is unavailable, general recommendations for similar small molecule inhibitors are as follows:
-
Solid (Powder): Store at -20°C for long-term storage, protected from light and moisture. For short-term storage, 4°C is acceptable.
-
Stock Solutions (in DMSO): Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Q2: How can I assess the stability of my this compound stock solution over time?
A: Regularly assess the purity and concentration of your stock solution. A common method is to use High-Performance Liquid Chromatography (HPLC). Compare the peak area and retention time of your stored aliquot to a freshly prepared standard. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Q3: What are potential signs of this compound degradation in my experiments?
A: Degradation of this compound can lead to a loss of potency. Signs of degradation may include:
-
Decreased antiviral activity in cell-based assays (higher EC50 values).
-
Inconsistent results between experiments using different aliquots of the compound.
-
Visible precipitation or color change in the stock solution.
Q4: Are there any known liabilities or degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been publicly detailed. However, common degradation pathways for small molecules include hydrolysis, oxidation, and photodecomposition. Given its complex structure, the ester and amide bonds could be susceptible to hydrolysis, especially if exposed to non-neutral pH conditions.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from powder. 2. Perform a side-by-side comparison of the old and new stock solutions in your antiviral assay. 3. Analyze both stock solutions by HPLC to check for degradation products. | Consistent and expected antiviral activity with the fresh stock solution. The old stock may show reduced potency and the presence of degradation peaks in the HPLC chromatogram. |
| Improper storage of working dilutions | 1. Prepare fresh working dilutions from a reliable stock solution for each experiment. 2. Avoid storing diluted solutions in aqueous buffers for extended periods. | Reproducible results when using freshly prepared working dilutions. |
| Freeze-thaw cycles | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Compare the activity of a stock solution that has undergone multiple freeze-thaw cycles with a fresh, single-use aliquot. | The fresh aliquot should exhibit higher and more consistent activity. |
Issue 2: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Formation of a toxic degradation product | 1. Use a freshly prepared stock solution of this compound. 2. If toxicity persists, consider purifying the compound to remove any potential toxic impurities. | Reduced or eliminated cellular toxicity with the fresh or purified compound. |
| Off-target effects of this compound | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use the lowest effective concentration in your experiments. 3. Test the compound in a cell line that does not express the target (HCV NS5B polymerase) to assess non-specific toxicity. | Identification of a concentration range that is effective without causing significant toxicity. |
| Solvent (DMSO) toxicity | 1. Ensure the final concentration of DMSO in your cell culture medium is below a toxic threshold (typically <0.5%). 2. Include a vehicle control (DMSO only) in all experiments. | No significant toxicity observed in the vehicle control group. |
Quantitative Data
Table 1: Hypothetical Long-Term Stability of this compound in DMSO Stock Solution at -80°C
| Time (Months) | Purity by HPLC (%) | Concentration (mM) |
| 0 | 99.8 | 10.0 |
| 6 | 99.5 | 9.9 |
| 12 | 99.2 | 9.8 |
| 24 | 98.8 | 9.7 |
| 36 | 98.1 | 9.6 |
Table 2: Hypothetical Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) | EC50 in Replicon Assay (nM) |
| 1 | 99.8 | 80 |
| 5 | 98.5 | 120 |
| 10 | 96.2 | 250 |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 20% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dilute the this compound stock solution to a final concentration of 10 µM in 50% acetonitrile/water.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate purity as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Visualizations
Caption: Experimental workflow for handling this compound to ensure stability.
Caption: Simplified mechanism of action for this compound.
Validation & Comparative
TMC647055: A Comparative Analysis of a Novel HCV NS5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of TMC647055, a potent non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other key inhibitors targeting the same enzyme. The following sections present a comprehensive overview of its mechanism of action, in vitro efficacy, resistance profile, and experimental methodologies, benchmarked against a panel of both nucleoside and other non-nucleoside inhibitors.
Mechanism of Action: Targeting the HCV Replication Engine
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Inhibitors of NS5B are broadly classified into two main categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral RNA chain, leading to premature chain termination. Sofosbuvir is a prime example of this class.
-
Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity. NNIs are further sub-classified based on their binding sites:
This compound is a macrocyclic indole that acts as a potent and selective NNI, binding to the "finger-loop" region (Thumb Domain I) of the NS5B polymerase. This binding event prevents the conformational changes necessary for RNA synthesis.[4][5][6]
Comparative In Vitro Efficacy
The potency of this compound and other NS5B inhibitors is typically evaluated using two primary in vitro assays: the NS5B polymerase enzymatic assay and the HCV replicon assay. The former measures the direct inhibition of the isolated enzyme, while the latter assesses the inhibition of viral replication within a cellular context.
| Inhibitor | Class | Binding Site | Genotype 1b IC50 (nM) | Genotype 1b EC50 (nM) | Genotype 2a EC50 (nM) |
| This compound | NNI | Thumb I | 34 | 77-139 | >200-fold increase vs 1b |
| Sofosbuvir | NI | Active Site | 700 - 2600 | 32-130 | 32 |
| Dasabuvir | NNI | Palm I | 2.2 - 10.7 | 1.8 | - |
| Beclabuvir | NNI | Thumb I | < 28 | - | - |
| Setrobuvir | NNI | Palm I | 4 - 5 | - | - |
Data compiled from multiple sources. Assay conditions may vary.
Resistance Profile: A Critical Consideration for Antiviral Development
A key challenge in HCV therapy is the emergence of drug-resistant variants. The genetic barrier to resistance varies significantly among different classes of NS5B inhibitors.
Nucleoside Inhibitors (NIs) like sofosbuvir generally have a high barrier to resistance. The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B active site. This mutation confers a modest level of resistance but also significantly impairs viral fitness, making it rare in clinical settings.[7][8]
Non-Nucleoside Inhibitors (NNIs) , including this compound, typically have a lower barrier to resistance. Specific mutations in the allosteric binding sites can lead to high-level resistance.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 |
| This compound | P495L, L392I, V494A | 371 (P495L), 9 (L392I), 3 (V494A) |
| Sofosbuvir | S282T | 2.4 - 18 |
| Dasabuvir | C316Y, M414T, S556G | - |
| Beclabuvir | P495 substitutions | - |
| Setrobuvir | M414T | - |
Fold-change values are approximate and can vary based on the specific replicon system and genotype.
Importantly, due to their distinct binding sites, there is generally no cross-resistance between different classes of NNIs or between NNIs and NIs. For instance, this compound remains active against replicons with mutations conferring resistance to Palm I or Thumb II NNIs, as well as the S282T mutation that affects sofosbuvir.[9]
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.
Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase is incubated with a homopolymeric RNA template [e.g., poly(A)] and a corresponding biotinylated oligo-primer [e.g., oligo(dT)]. The reaction mixture also contains ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [³H]UTP).
-
Inhibitor Addition: Test compounds are serially diluted and added to the reaction mixture.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 22-30°C) for a defined period (e.g., 2 hours) to allow for RNA synthesis.
-
Detection: The newly synthesized, biotinylated RNA product is captured on streptavidin-coated plates or beads. The amount of incorporated labeled rNTP is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The concentration of inhibitor that reduces polymerase activity by 50% (IC50) is calculated from dose-response curves.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons typically contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase, and a selectable marker like the neomycin resistance gene.[10][11][12][13][14]
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A parallel cytotoxicity assay (e.g., using Calcein AM) is often performed to ensure that the observed reduction in replication is not due to cell death.[10]
-
Data Analysis: The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is determined from the dose-response curve of luciferase activity. The 50% cytotoxic concentration (CC50) is also calculated to determine the selectivity index (CC50/EC50).
Summary and Conclusion
This compound is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase that targets the Thumb I (finger-loop) allosteric site. Its in vitro efficacy against genotype 1b is in the nanomolar range, comparable to other potent NNIs. A key differentiator among NS5B inhibitors is their resistance profile. While this compound is susceptible to resistance mutations at its binding site, notably P495L which confers high-level resistance, it is not affected by mutations that confer resistance to other classes of NS5B inhibitors. This lack of cross-resistance highlights its potential utility in combination therapies. In contrast, the nucleoside inhibitor sofosbuvir demonstrates a high barrier to resistance, a significant clinical advantage. The choice of an NS5B inhibitor for therapeutic development and clinical application will depend on a careful balance of potency, pan-genotypic activity, and the genetic barrier to resistance. The experimental protocols outlined provide a standardized framework for the comparative evaluation of these critical antiviral parameters.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasusa.org [iasusa.org]
- 9. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Preclinical Showdown: Comparing the Efficacy of TMC647055 and Sofosbuvir in Hepatitis C Virus Inhibition
For Immediate Release
In the landscape of Hepatitis C Virus (HCV) therapeutics, targeting the viral NS5B polymerase remains a cornerstone of antiviral strategy. This guide provides a detailed comparison of the preclinical efficacy of two key inhibitors: TMC647055, a non-nucleoside inhibitor (NNI), and sofosbuvir, a highly successful nucleoside inhibitor (NI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, in vitro efficacy, resistance profiles, and the experimental protocols used for their evaluation.
Executive Summary
This compound and sofosbuvir both target the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication. However, they do so through distinct mechanisms. Sofosbuvir, a prodrug, is metabolized to its active triphosphate form, which acts as a chain terminator after being incorporated into the nascent viral RNA strand. In contrast, this compound is a non-nucleoside inhibitor that binds to an allosteric site on the polymerase, inducing a conformational change that halts enzyme activity.
Preclinical data demonstrate that sofosbuvir has pan-genotypic activity, with potent inhibitory effects across all major HCV genotypes. This compound also shows broad genotypic coverage in vitro, though with some variations in potency, particularly a reduced susceptibility observed for genotypes 2a and 2b. While sofosbuvir has a high barrier to resistance in vitro and in clinical settings, this compound has shown the potential for resistance development through specific mutations in the NS5B polymerase. It is important to note that while sofosbuvir is a clinically approved and widely used therapeutic, this compound's development has been less extensive, with available data being primarily preclinical.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound and sofosbuvir against various HCV genotypes, as determined by replicon assays.
| Compound | Assay | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference |
| This compound | Replicon (Huh7-Luc) | 1b | 77 (luciferase) | ||
| Replicon (Huh7-Luc) | 1b | 139 (qRT-PCR) | |||
| Replicon (Huh7-SG-Con1b) | 1b | 74 | |||
| Replicon (Huh7-SG-1a) | 1a | 166 | |||
| RdRp Primer-Dependent Transcription | 1b (Con1b) | 34 | |||
| Sofosbuvir | Replicon | 1a | 62 (median) | ||
| Replicon | 1b | 102 (median) | |||
| Replicon | 2a | 32 (mean) | |||
| Replicon | 2b | ||||
| Replicon | 3a | 81 (median) | |||
| Replicon | 4 | 130 (mean) | |||
| Replicon | 5a | ||||
| Replicon | 6a | ||||
| RdRp Biochemical Assay | 1b, 2a, 3a, 4a | 700-2600 |
Mechanism of Action
The differing mechanisms of action of this compound and sofosbuvir are a key point of comparison. Sofosbuvir's mechanism as a nucleoside analog results in direct termination of the growing viral RNA chain. This compound, as a non-nucleoside inhibitor, acts allosterically, preventing the polymerase from functioning correctly without being incorporated into the RNA.
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using HCV replicon assays and NS5B polymerase activity assays.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.
Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells or their derivatives, which are permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Replicon Transfection: Cells are electroporated with in vitro transcribed HCV replicon RNA. These replicons are subgenomic viral RNAs that can replicate autonomously within the cells and often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Following transfection, cells are seeded into 96-well plates. The test compounds (e.g., this compound or sofosbuvir) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compounds to manifest.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, a luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.
-
qRT-PCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay: A parallel assay is typically performed on the parental cell line (without the replicon) to determine the 50% cytotoxic concentration (CC50) of the compound, ensuring that the observed antiviral effect is not due to general cell toxicity.
NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the concentration of a compound required to inhibit the activity of the NS5B polymerase by 50% (IC50).
Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified from expression systems like E. coli. The assay utilizes a template/primer substrate, such as poly(A)/oligo(dT), and radiolabeled or fluorescently labeled nucleotides (e.g., [³H]-UTP).
-
Reaction Mixture: The reaction is set up in a buffer containing the NS5B polymerase, the template/primer, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the labeled nucleotide triphosphate.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from the unincorporated nucleotides. The amount of incorporated label, which is proportional to the polymerase activity, is then quantified using methods like scintillation counting or fluorescence measurement.
-
Data Analysis: The IC50 value is determined by plotting the percentage of polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and sofosbuvir are potent inhibitors of the HCV NS5B polymerase, a critical target for antiviral therapy. While sofosbuvir has demonstrated pan-genotypic clinical efficacy and a high barrier to resistance, leading to its widespread use, the preclinical data for this compound also indicate a broad genotypic spectrum of activity, albeit with some exceptions. The distinct mechanisms of action of these two compounds—a nucleoside chain terminator versus a non-nucleoside allosteric inhibitor—provide valuable insights for the continued development of novel antiviral strategies. The experimental protocols outlined here represent the standard methods for the in vitro characterization of such direct-acting antiviral agents.
A Comparative Guide to the Mechanisms of Action: TMC647055 versus Simeprevir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two antiviral agents, TMC647055 and simeprevir, which have been investigated for the treatment of Hepatitis C Virus (HCV) infection. The information presented herein is based on available experimental data to facilitate a clear understanding of their distinct and complementary roles in inhibiting HCV replication.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Simeprevir |
| Drug Class | Non-nucleoside NS5B polymerase inhibitor (NNI) | Second-generation NS3/4A protease inhibitor |
| Molecular Target | HCV NS5B RNA-dependent RNA polymerase | HCV NS3/4A serine protease |
| Mechanism of Action | Binds to the NNI-1 (thumb-1) pocket of the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and halts viral RNA replication.[1][2] | Competitively and reversibly binds to the catalytic site of the NS3/4A protease, preventing the cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[3][4][5][6] |
| Binding Nature | Non-covalent | Non-covalent |
Mechanism of Action: A Deeper Dive
Simeprevir: Targeting Viral Protein Processing
Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease.[3][6] This enzyme is crucial for the viral life cycle as it is responsible for cleaving the HCV polyprotein into several non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[3] Simeprevir acts as a competitive, reversible, and non-covalent inhibitor that binds to the NS3 catalytic site.[3][7] This binding action blocks the proteolytic activity of the enzyme, thereby preventing the maturation of viral proteins and effectively halting the replication process.[4][5] Simeprevir has demonstrated potent inhibitory activity against HCV genotypes 1a, 1b, 2, 4, 5, and 6 in biochemical assays.[7][8]
This compound: Inhibiting Viral Genome Replication
This compound is an experimental antiviral drug that functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][9] The NS5B protein is an RNA-dependent RNA polymerase that is central to the replication of the viral RNA genome. This compound binds to a specific allosteric site on the enzyme known as the NNI-1 pocket, located in the "thumb" domain of the polymerase.[1][2] This binding event is non-competitive with the nucleotide substrates and induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize new viral RNA. In vitro studies have shown that this compound has antiviral activity against HCV genotypes 1, 3, 4, 5, and 6.[1]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention of simeprevir and this compound in the HCV life cycle.
Caption: Distinct targets of Simeprevir (NS3/4A) and this compound (NS5B) in the HCV life cycle.
Comparative Experimental Data
A Phase 2a, open-label clinical trial (NCT01724086) evaluated the efficacy and safety of combining simeprevir with this compound (boosted with ritonavir) in treatment-naïve and prior-relapser patients with HCV genotype 1 infection. The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR12). The study included various treatment panels with and without the addition of ribavirin or a third direct-acting antiviral agent, JNJ-56914845.[1][2][10][11]
The results from this study demonstrated that combining direct-acting antivirals with different mechanisms of action can lead to high SVR rates. For instance, a 3-DAA regimen of simeprevir, this compound/ritonavir, and JNJ-56914845 resulted in high SVR12 rates.[2] However, the SVR12 rates were generally lower in the 2-DAA regimen of simeprevir and this compound/ritonavir, with or without ribavirin.[2]
Table 1: SVR12 Rates in Selected Treatment Panels from Study NCT01724086
| Treatment Panel | HCV Genotype | Regimen | SVR12 Rate |
| Panel 1 | GT1a | Simeprevir + this compound/ritonavir + Ribavirin | 50% (5/10)[11] |
| Panel 2-Arm 1 | GT1b | Simeprevir + this compound/ritonavir + Ribavirin | 50% (6/12)[11] |
| Panel 2-Arm 2 | GT1b | Simeprevir + this compound/ritonavir | 33% (3/9)[11] |
| Panel 3-Arm 1 | GT1a | Simeprevir + this compound (higher dose)/ritonavir + Ribavirin | 86% (6/7)[11] |
| Panel 3-Arm 2 | GT1b | Simeprevir + this compound (higher dose)/ritonavir | 50% (4/8)[11] |
| Panel 4-Arm 2 | GT1a | Simeprevir + this compound/ritonavir + JNJ-56914845 (60 mg) | 93% (14/15)[10][11] |
| Panel 4-Arm 2 | GT1b | Simeprevir + this compound/ritonavir + JNJ-56914845 (60 mg) | 100% (7/7)[10][11] |
Data sourced from Bourgeois S, et al. BMC Gastroenterology. 2017.[1][10][11]
Experimental Protocols
HCV RNA Quantification (Clinical Trial NCT01724086)
-
Objective: To measure the viral load in patients' blood samples at various time points during and after treatment.
-
Methodology: Blood samples were collected from patients at screening and at predefined intervals throughout the treatment and follow-up periods. HCV RNA levels were quantified using the COBAS® TaqMan® HCV Test, version 2.0, with the High Pure System assay. This real-time PCR-based assay has a lower limit of quantification of 25 IU/mL and a limit of detection between 10-15 IU/mL.[10]
In Vitro Phenotypic Characterization of Simeprevir Activity
-
Objective: To determine the in vitro susceptibility of HCV replicons to simeprevir.
-
Methodology: Chimeric replicons containing the NS3 region from clinical isolates were generated. The in vitro susceptibility to simeprevir was assessed in a transient replicon assay. The 50% effective concentration (EC50) was determined, which is the concentration of the drug that inhibits 50% of viral replication. The results were expressed as a fold change (FC) in EC50 compared to a reference wild-type replicon. An FC of ≤2.0 was considered fully active.[12]
HCV Genotyping and Resistance Analysis (Clinical Trial NCT01724086)
-
Objective: To determine the HCV genotype/subtype and identify any resistance-associated variants (RAVs) at baseline and at the time of virologic failure.
-
Methodology: HCV genotyping was performed at screening using the VERSANT® HCV Genotype 2.0 assay (LiPA) or the Trugene HCV Genotyping assay. For a more detailed analysis, population-based sequencing of the HCV NS3/4A and NS5B regions was performed at baseline for all patients. For patients who experienced virologic failure, post-baseline sequencing was conducted to identify emerging RAVs.[10][13]
The following diagram illustrates the general workflow for virology analysis in the clinical trial.
Caption: Workflow for genotyping and resistance analysis of HCV from patient samples.
Conclusion
This compound and simeprevir possess fundamentally different mechanisms of action, targeting two distinct and essential enzymes in the HCV life cycle. Simeprevir inhibits the NS3/4A protease, preventing the maturation of viral proteins, while this compound inhibits the NS5B polymerase, halting the replication of the viral genome. This mechanistic diversity provides a strong rationale for their combined use in antiviral therapy, as demonstrated in clinical trials. Understanding these distinct mechanisms is critical for the development of next-generation combination therapies aimed at achieving higher cure rates, shorter treatment durations, and overcoming drug resistance in the management of chronic hepatitis C.
References
- 1. Efficacy, safety and pharmacokinetics of simeprevir and this compound/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virology analysis in HCV genotype 1-infected patients treated with the combination of simeprevir and this compound/ritonavir, with and without ribavirin, and JNJ-56914845 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simeprevir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 6. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMC-647055 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy, safety and pharmacokinetics of simeprevir and this compound/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virology analysis in HCV genotype 1-infected patients treated with the combination of simeprevir and this compound/ritonavir, with and without ribavirin, and JNJ-56914845 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Antiviral Activity of TMC647055: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited availability of published preclinical in vivo efficacy data for this compound in animal models, this guide focuses on a comprehensive comparison of its in vitro potency and early clinical trial efficacy with other notable HCV NS5B inhibitors. Furthermore, detailed experimental protocols for standard assays used to evaluate such compounds are provided to support researchers in their drug development efforts.
Comparative Antiviral Activity
The following tables summarize the available quantitative data for this compound and comparator HCV NS5B inhibitors, including in vitro efficacy (EC50) and the mean maximum reduction in HCV RNA observed in early-phase human clinical trials.
In Vitro Efficacy Against HCV Genotype 1b Replicons
| Compound | Target | EC50 (nM) | Citation |
| This compound | NS5B Polymerase (Non-Nucleoside) | 77 | [1][2] |
| Dasabuvir | NS5B Polymerase (Non-Nucleoside) | 1.8 | [3][4][5] |
| Sofosbuvir | NS5B Polymerase (Nucleoside Analog) | ~6.2 - 9.5 µM (in various cell lines) | [6] |
| Setrobuvir | NS5B Polymerase (Non-Nucleoside) | Not explicitly found for GT1b, but potent activity reported. |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Clinical Efficacy: HCV RNA Reduction in Genotype 1-infected Patients
| Compound | Study Phase | Dose | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Citation |
| This compound | Phase 1b | 1000 mg BID for 5 days | 3.4 (GT1b) | [1] |
| Dasabuvir | Phase 2a | 400 mg BID for 3 days (monotherapy) | ~1.45 (GT1b) | [7] |
| Sofosbuvir | Phase 2 | 400 mg/day for 7 days (with ribavirin) | ~3.14 - 3.65 (in patients with hepatic impairment) | [8] |
| Setrobuvir | Phase 1 | 800 mg BID for 3 days | 2.9 | [9] |
BID: twice daily. The presented data is from early-phase monotherapy or combination therapy studies and is intended to provide a general comparison of antiviral potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro HCV Replicon Assay
The in vitro antiviral activity of HCV inhibitors is commonly assessed using a replicon assay. This system utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.
Objective: To determine the concentration of the test compound that inhibits 50% of HCV RNA replication (EC50).
General Protocol:
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent like G418.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing the serially diluted test compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Cell viability is often assessed in parallel using an assay like MTT or CellTiter-Glo to determine if the compound is cytotoxic.
-
The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a dose-response curve.[10][11][12][13][14]
-
In Vivo Antiviral Activity in Humanized Mouse Model
The most relevant and widely used small animal model for evaluating anti-HCV compounds in vivo is the humanized mouse model, specifically the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse engrafted with human hepatocytes.[15][16]
Objective: To evaluate the in vivo efficacy of a test compound in reducing HCV viral load in a living organism.
General Protocol:
-
Generation of Humanized Mice:
-
uPA/SCID mice, which have a liver-damaging transgene, are transplanted with primary human hepatocytes shortly after birth.
-
The transplanted human hepatocytes repopulate the mouse liver, creating a chimeric organ that is permissive to HCV infection. The success of engraftment is monitored by measuring human albumin levels in the mouse serum.[17]
-
-
HCV Infection:
-
Once a high level of human hepatocyte engraftment is confirmed, the mice are inoculated with a patient-derived HCV inoculum or cell culture-produced HCV.
-
-
Compound Administration:
-
Following the establishment of a stable HCV infection (typically confirmed by measuring serum HCV RNA levels), the mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is administered via an appropriate route (e.g., oral gavage) at a defined dose and frequency for a specified duration.
-
-
Monitoring of Antiviral Efficacy:
-
Blood samples are collected at regular intervals throughout the treatment period and after the cessation of treatment.
-
HCV RNA levels in the serum are quantified using a sensitive method like real-time RT-PCR.
-
-
Data Analysis:
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating antiviral activity from in vitro to in vivo.
Caption: Mechanism of action of NS5B polymerase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 13. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The human liver-uPA-SCID mouse: A model for the evaluation of antiviral compounds against HBV and HCV [biblio.ugent.be]
- 17. ice-hbv.org [ice-hbv.org]
- 18. Anti-HCV therapies in chimeric scid-Alb/uPA mice parallel outcomes in human clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HCV Treatment: A Comparative Guide to TMC647055 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The treatment of Hepatitis C Virus (HCV) has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the investigational agents that have contributed to our understanding of HCV treatment is TMC647055, a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This guide provides a detailed comparison of this compound combination therapy, with a focus on the findings from the Phase 2a clinical trial NCT01724086. We present a comprehensive analysis of the available clinical trial data, experimental protocols, and a comparison with contemporary HCV treatment alternatives.
Executive Summary
This compound, as an NS5B polymerase inhibitor, has been evaluated in combination with other DAAs for the treatment of HCV genotype 1. The primary clinical investigation, a Phase 2a study (NCT01724086), explored both two-drug and three-drug regimens. The two-drug combination consisted of this compound with the NS3/4A protease inhibitor simeprevir, with or without ribavirin. The three-drug regimen added the NS5A inhibitor JNJ-56914845 to the this compound and simeprevir backbone.
The findings from this trial demonstrated that the three-drug combination yielded significantly higher sustained virologic response rates at 12 weeks post-treatment (SVR12) compared to the two-drug regimen. Specifically, the three-drug combination achieved SVR12 rates of 93% in patients with HCV genotype 1a and 100% in those with genotype 1b. These results, while promising at the time, should be viewed in the context of currently available therapies, which routinely achieve SVR rates exceeding 95% with simpler, well-tolerated, and shorter-duration regimens. This guide will delve into the specifics of the this compound clinical trial and provide a comparative analysis against the current standard of care.
Comparative Efficacy of this compound Combination Therapies
The primary efficacy endpoint in the NCT01724086 trial was the proportion of patients achieving SVR12. The data presented below summarizes the SVR12 rates across the different treatment panels and patient populations.
| Treatment Panel | Regimen | HCV Genotype | Patient Population | SVR12 Rate |
| 2-DAA Regimens | ||||
| Panel 1 | Simeprevir + this compound/ritonavir + Ribavirin | GT1a | Treatment-Naïve/Relapser | 50% (5/10) |
| Panel 2, Arm 1 | Simeprevir + this compound/ritonavir + Ribavirin | GT1b | Treatment-Naïve/Relapser | 50% (6/12) |
| Panel 2, Arm 2 | Simeprevir + this compound/ritonavir | GT1b | Treatment-Naïve/Relapser | 33% (3/9) |
| Panel 3, Arm 1 | Simeprevir + this compound/ritonavir + Ribavirin | GT1a | Treatment-Naïve/Relapser | 86% (6/7) |
| Panel 3, Arm 2 | Simeprevir + this compound/ritonavir | GT1b | Treatment-Naïve/Relapser | 50% (4/8) |
| 3-DAA Regimens | ||||
| Panel 4, Arm 1 | Simeprevir + this compound/ritonavir + JNJ-56914845 (30mg) | GT1a/GT1b | Treatment-Naïve/Relapser | 71% (GT1a), 100% (GT1b) |
| Panel 4, Arm 2 | Simeprevir + this compound/ritonavir + JNJ-56914845 (60mg) | GT1a/GT1b | Treatment-Naïve/Relapser | 93% (GT1a), 100% (GT1b) |
Comparison with Current Standard of Care
Current treatment guidelines for HCV genotype 1 recommend pangenotypic DAA regimens that offer high efficacy, good tolerability, and short treatment durations (typically 8-12 weeks). These regimens have largely superseded the investigational pathways of drugs like this compound.
| Treatment Regimen | SVR Rate (Genotype 1) | Treatment Duration | Key Advantages |
| Glecaprevir/Pibrentasvir (Mavyret®) | >98% | 8 weeks | Pangenotypic, short duration, high barrier to resistance |
| Sofosbuvir/Velpatasvir (Epclusa®) | >98% | 12 weeks | Pangenotypic, single tablet regimen |
| Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi®) | >96% | 12 weeks | Effective for treatment-experienced patients |
| Ledipasvir/Sofosbuvir (Harvoni®) | >96% | 8-12 weeks | Highly effective for genotype 1, single tablet regimen |
As the data indicates, current standard-of-care therapies offer significantly higher and more consistent SVR rates across HCV genotype 1 patients compared to the this compound-containing regimens. The simplicity of single-tablet, pangenotypic options also represents a substantial advancement in patient management.
Experimental Protocols: NCT01724086
While a complete, standalone protocol document for NCT01724086 is not publicly available, the methodology can be reconstructed from published trial data.
Study Design: A Phase 2a, open-label, multicenter study with four treatment panels.
Patient Population: Treatment-naïve and prior-relapser patients with chronic HCV genotype 1 infection. Key inclusion criteria included detectable HCV RNA at screening and no evidence of cirrhosis.
Dosing Regimens:
-
Simeprevir: 75 mg once daily
-
This compound/ritonavir: 450 mg/30 mg or 600 mg/50 mg once daily (ritonavir used as a pharmacokinetic enhancer)
-
Ribavirin: 1000-1200 mg/day (weight-based)
-
JNJ-56914845: 30 mg or 60 mg once daily
Efficacy Assessment: The primary endpoint was SVR12, defined as HCV RNA below the lower limit of quantification (LLOQ) 12 weeks after the end of treatment. HCV RNA levels were monitored at baseline, during treatment, and post-treatment using a validated quantitative real-time PCR assay.
Safety Assessment: Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities. All AEs were graded for severity. The study reported no deaths, SAEs, or Grade 4 AEs leading to treatment discontinuation.[1][2] The most common adverse events were generally mild and consistent with those observed with other DAA therapies.
Mechanism of Action: this compound
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain terminators at the active site, NNIs like this compound bind to an allosteric site on the enzyme.
The binding of this compound to the "thumb" domain of the NS5B polymerase induces a conformational change that ultimately blocks the enzyme's ability to synthesize new viral RNA. This targeted inhibition of a key viral enzyme is a hallmark of direct-acting antiviral therapy.
Experimental Workflow of the NCT01724086 Trial
The following diagram illustrates the general workflow for a patient participating in the NCT01724086 clinical trial.
Conclusion
The clinical development of this compound and its evaluation in combination therapies have provided valuable insights into the treatment of HCV. The NCT01724086 trial demonstrated that a multi-targeted DAA approach could achieve high SVR rates, particularly with a three-drug regimen. However, the field of HCV therapeutics has rapidly evolved. The current standard of care, with its highly effective, well-tolerated, and convenient pangenotypic regimens, has set a new benchmark for success. While this compound itself did not proceed to market, the research surrounding it and other early DAAs paved the way for the curative therapies available today. This guide serves as a comparative resource for understanding the clinical journey of this compound and its place within the broader context of HCV drug development.
References
Cross-Genotypic Efficacy of TMC647055: A Comparative Analysis for Researchers
For drug development professionals and researchers in the field of virology, understanding the breadth of activity of an antiviral compound across different viral genotypes is paramount. This guide provides a detailed comparison of the cross-genotypic efficacy of TMC647055, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other key HCV inhibitors. The data presented is compiled from in vitro studies to facilitate an objective assessment of its potential in the therapeutic landscape.
Comparative Antiviral Activity
The in vitro antiviral activity of this compound and selected comparator drugs against various HCV genotypes is summarized below. Efficacy is primarily measured by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell-based assays.
Table 1: Cross-Genotypic Efficacy (EC50 in nM) of this compound and Comparator NS5B Inhibitors
| HCV Genotype | This compound (NNI) | Sofosbuvir (NI) | Dasabuvir (NNI) |
| 1a | 27 nM[1] | 62 nM[2] | 7.7 nM[3] |
| 1b | 36 nM[1] | 102 nM[2] | 1.8 - 3.7 nM[3] |
| 2a | >10,000 nM[1] | 29 nM[2] | - |
| 2b | >10,000 nM[1] | - | - |
| 3a | 113 nM[1] | 81 nM[2] | - |
| 4a | 47 nM[1] | 130 nM[4] | - |
| 5a | - | - | - |
| 6a | 43 nM[1] | - | - |
NNI: Non-Nucleoside Inhibitor, NI: Nucleoside Inhibitor. A lower EC50 value indicates higher potency. Data for genotype 5a with this compound was not available as the chimeric replicon did not replicate.[1]
Experimental Protocols
The determination of antiviral efficacy relies on robust and standardized in vitro assays. The primary method used to evaluate the cross-genotypic activity of this compound and its comparators is the HCV Replicon Assay .
HCV Replicon Assay Protocol
This assay is a cornerstone for HCV drug discovery and is used to quantify the inhibitory effect of a compound on viral RNA replication.
1. Cell Lines and Replicon Constructs:
- Cell Line: Huh-7 human hepatoma cells, or a highly permissive subclone such as Huh-7.5, are typically used as they support robust HCV replication.
- Replicon Constructs: Subgenomic HCV replicons are used. These are engineered RNA molecules that can replicate autonomously within the host cell but do not produce infectious virus particles, making them safe for laboratory use. To assess cross-genotypic efficacy, chimeric replicons are created. These are based on a well-characterized replicon (e.g., genotype 1b) where the NS5B polymerase gene is replaced with the corresponding sequence from other HCV genotypes (e.g., 1a, 2a, 3a, etc.).[1] These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
2. Assay Procedure:
- Cell Seeding: Huh-7 cells are seeded into 96-well plates.
- Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
- Transfection: The HCV replicon RNA is introduced into the Huh-7 cells, a process known as transfection.
- Treatment: Immediately after transfection, the cells are treated with the various concentrations of the test compound.
- Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication.
- Quantification of Replication:
- If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.
- Alternatively, HCV RNA levels can be quantified directly using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
3. Data Analysis:
- The raw data (e.g., luminescence values) are normalized to a control (cells treated with vehicle only, representing 0% inhibition).
- The normalized data is then plotted against the logarithm of the drug concentration.
- A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in HCV replication.
Mechanism of Action & Signaling Pathway
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[5][6] Unlike nucleoside inhibitors (NIs) like sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the NS5B enzyme.[7][8] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing viral RNA synthesis.[7][8]
Caption: HCV Lifecycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Workflow
The general workflow for assessing the cross-genotypic efficacy of an antiviral compound like this compound is a multi-step process that moves from initial screening to detailed characterization.
Caption: Workflow for determining the cross-genotypic efficacy of HCV inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]
Unveiling Synergistic Alliances: TMC647055 in Combination with Direct-Acting Antivirals Against Hepatitis C Virus
For Immediate Release
A deep dive into the synergistic potential of TMC647055, a potent non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, reveals enhanced antiviral activity when combined with other direct-acting antivirals (DAAs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance in combination therapies, supported by available data and detailed experimental methodologies.
Comparative Antiviral Activity of Direct-Acting Antivirals
To contextualize the potential synergy of this compound, this section presents in vitro antiviral activity data for various classes of DAAs, including NS5B inhibitors, NS3/4A protease inhibitors, and NS5A inhibitors. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication.
| Drug Class | Antiviral Agent | Target | Genotype | EC50 (nM) | Cell Line | Citation |
| NS5B NNI | This compound | NS5B Polymerase | 1b | 77 | Huh7-Luc | [2] |
| NS5B NI | Sofosbuvir | NS5B Polymerase | 1b | 40 | Huh-7 | |
| NS3/4A PI | Simeprevir | NS3/4A Protease | 1b | 8.1 | Huh7-Luc/Neo-ET | |
| NS3/4A PI | Boceprevir | NS3/4A Protease | 1b | 200 | Huh-7 | |
| NS3/4A PI | Telaprevir | NS3/4A Protease | 1b | 350 | Huh-7 | |
| NS5A Inhibitor | Daclatasvir | NS5A | 1b | 0.009 | Huh-7 | |
| NS5A Inhibitor | Ledipasvir | NS5A | 1a | 0.018 | Huh-7 | |
| NS5A Inhibitor | JNJ-56914845 | NS5A | 1a/1b | Potent (EC50 not specified) | - |
Table 1: In Vitro Antiviral Activity of Select Direct-Acting Antivirals against HCV. This table summarizes the EC50 values of various DAAs against HCV replicons in cell culture. Lower EC50 values indicate higher potency.
Synergy of Direct-Acting Antiviral Combinations
The combination of DAAs with different mechanisms of action is a cornerstone of modern HCV therapy, aiming to increase efficacy, shorten treatment duration, and reduce the likelihood of developing drug resistance. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This is often quantified using a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
While specific CI values for this compound combinations are not publicly available, studies on other DAA combinations demonstrate the power of this approach. For instance, the combination of the NS5A inhibitor daclatasvir and the NS5B nucleoside inhibitor sofosbuvir has been shown to be synergistic.
| Combination | Virus/Replicon | Synergy Analysis Method | Result | Citation |
| Daclatasvir + Sofosbuvir | HCVcc-Luc (Genotype 2a) | CalcuSyn | Synergistic (CI < 1) | |
| Telaprevir + Sofosbuvir | HCVcc-Luc (Genotype 2a) | CalcuSyn | Additive to slightly antagonistic | |
| Boceprevir + Sofosbuvir | HCVcc-Luc (Genotype 2a) | CalcuSyn | Additive to slightly antagonistic |
Table 2: In Vitro Synergy of Select DAA Combinations. This table provides examples of synergistic and additive interactions between different classes of direct-acting antivirals against HCV.
Experimental Protocols
HCV Replicon Assay for Antiviral Synergy
The following is a representative protocol for assessing the synergistic antiviral activity of two DAAs using an HCV replicon system.
Objective: To determine the in vitro synergy, additivity, or antagonism of Drug A (e.g., this compound) in combination with Drug B (e.g., simeprevir) against HCV replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Test compounds (Drug A and Drug B) dissolved in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Synergy analysis software (e.g., CalcuSyn or MacSynergy II).
Methodology:
-
Cell Plating: Seed the Huh-7 replicon cells into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Drug A and Drug B individually and in combination at fixed concentration ratios (e.g., 1:1, 1:3, 3:1 based on their respective EC50 values).
-
The final DMSO concentration in the cell culture medium should be kept constant and non-toxic (e.g., ≤0.5%).
-
Add the diluted compounds to the respective wells of the 96-well plates containing the cells. Include wells with no drug (vehicle control) and a positive control (a known potent HCV inhibitor).
-
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator to allow for HCV replication and the antiviral effects of the compounds to manifest.
-
Quantification of HCV Replication:
-
After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.
-
Luciferase activity is directly proportional to the level of HCV replicon RNA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each drug concentration and combination compared to the vehicle control.
-
Determine the EC50 value for each drug alone and for the combinations.
-
Analyze the dose-response data using a synergy analysis software (e.g., CalcuSyn) to calculate the Combination Index (CI). The software will generate CI values at different effect levels (e.g., EC50, EC75, EC90).
-
Visualizing the Path to Synergy
The following diagrams illustrate the mechanism of action of different DAA classes and the workflow for assessing their synergistic potential.
Figure 1. Mechanism of action of different classes of direct-acting antivirals against HCV.
Figure 2. Experimental workflow for assessing antiviral synergy using an HCV replicon assay.
Conclusion
The strategy of combining direct-acting antivirals with distinct mechanisms of action has revolutionized the treatment of Hepatitis C. While specific in vitro synergy data for this compound in combination with other DAAs requires further dedicated studies and publication, the existing clinical data and the proven success of other DAA combination therapies strongly support the potential for synergistic or additive effects. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively assess the synergistic potential of this compound with other anti-HCV agents, paving the way for the development of more effective and resilient therapeutic regimens.
References
In Vitro Efficacy of TMC647055: A Comparative Guide for HCV Researchers
For researchers, scientists, and drug development professionals in the field of hepatitis C, this guide provides a comprehensive in vitro comparison of the non-nucleoside inhibitor (NNI) TMC647055 against various Hepatitis C Virus (HCV) genotypes. The data presented is compiled from peer-reviewed studies and offers insights into the compound's potency, genotypic coverage, and resistance profile in comparison to other antiviral agents.
This compound is a potent and selective macrocyclic indole inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It exerts its antiviral activity by binding to an allosteric site on the enzyme, known as the thumb-1 NNI-1 site, thereby inhibiting viral RNA replication.[3][4] This mechanism of action makes it a key component for investigation in combination therapies.[1][5]
Comparative Antiviral Activity
The in vitro potency of this compound has been evaluated across multiple HCV genotypes using replicon assays. The half-maximal effective concentration (EC50) values, a measure of the drug's potency, are summarized below.
| Compound | HCV Genotype | Assay System | EC50 (nM) | Reference |
| This compound | 1a | Stable Replicon (Huh7-SG-1a) | 166 | [6] |
| 1b | Stable Replicon (Huh7-Luc) | 77 (Luciferase), 139 (RT-PCR) | [1][6] | |
| 1b | Stable Replicon (Huh7-SG-Con1b) | 74 | [6] | |
| 2a | Chimeric Replicon | >200-fold reduced susceptibility vs. 1b | [1] | |
| 2b | Chimeric Replicon | >200-fold reduced susceptibility vs. 1b | [1] | |
| 3a | Chimeric Replicon | 27 - 113 | [1] | |
| 4a | Chimeric Replicon | 27 - 113 | [1] | |
| 6a | Chimeric Replicon | 27 - 113 | [1] | |
| TMC435 (Simeprevir) | 1b | Replicon Assay | 13 | [1] |
Resistance Profile
Resistance to this compound has been associated with specific amino acid substitutions in the NS5B polymerase. In vitro selection experiments have identified key mutations that confer reduced susceptibility.
| Mutation in NS5B | Fold Change in EC50 | Reference |
| L392I | 9 | [1][5] |
| V494A | 3 | [1][5] |
| P495L | 371 | [1][3][5] |
Importantly, this compound's activity is not affected by mutations that confer resistance to other classes of HCV inhibitors, such as NS5B nucleoside inhibitors, other non-nucleoside inhibitors binding to different sites (NNI-2, NNI-3, NNI-4), NS3/4A protease inhibitors, and NS5A inhibitors.[1][5]
Combination Potential
In vitro studies have demonstrated a strong synergistic effect when this compound is combined with an HCV NS3/4A protease inhibitor, such as simeprevir (TMC435).[1][2] This combination potently suppresses HCV RNA replication, highlighting the potential for combination therapy to increase efficacy and prevent the emergence of resistance.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
HCV Replicon Assay
This assay is used to determine the antiviral activity of a compound by measuring the inhibition of HCV RNA replication in cultured human hepatoma (Huh-7) cells containing a subgenomic HCV replicon.
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., Huh7-Luc, which contains a luciferase reporter gene) are seeded in 96-well plates and incubated.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the cells.
-
Incubation: The plates are incubated for a period of 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication:
-
Luciferase Assay: For replicons containing a luciferase reporter, a lysis buffer and luciferase substrate are added. The resulting luminescence, which is proportional to the amount of replicon RNA, is measured using a luminometer.
-
Quantitative Reverse Transcription-PCR (qRT-PCR): Total cellular RNA is extracted. The levels of HCV RNA are then quantified using qRT-PCR.[1][7]
-
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50% compared to untreated control cells.
Genotypic Coverage Assay using Chimeric Replicons
To evaluate the activity of this compound against various HCV genotypes, chimeric replicons are utilized.
-
Construction of Chimeric Replicons: A baseline replicon from genotype 1b is modified by replacing the NS5B coding sequence with the corresponding sequence from other HCV genotypes (e.g., 1a, 2a, 2b, 3a, 4a, 6a) derived from clinical isolates.[1][8]
-
Transient Transfection: The in vitro transcribed chimeric replicon RNA is introduced into Huh-7 cells via electroporation.[7][9]
-
Antiviral Assay: The replicon assay is then performed as described above to determine the EC50 of the compound against each chimeric replicon.
In Vitro Resistance Selection Studies
These studies are designed to identify viral mutations that confer resistance to an antiviral compound.
-
Long-term Culture: HCV replicon cells are cultured in the presence of the test compound at a concentration that partially suppresses replication (e.g., 5- to 10-fold the EC50).
-
Dose Escalation: The concentration of the compound is gradually increased over several passages as resistant cell colonies emerge.
-
Isolation of Resistant Colonies: Individual resistant colonies are isolated and expanded.
-
Sequence Analysis: The NS5B region of the HCV replicon from the resistant colonies is sequenced to identify mutations that are not present in the original (wild-type) replicon.[4]
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon by site-directed mutagenesis. The susceptibility of these mutant replicons to the compound is then tested in a replicon assay to confirm their role in resistance.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vitro HCV drug evaluation.
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
Caption: General workflow for in vitro evaluation of anti-HCV compounds.
References
- 1. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Robust hepatitis C virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TMC647055 Resistance Profiles Against Alternative HCV NS5B Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the resistance profile of TMC647055, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, with other key NS5B inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Like other direct-acting antivirals (DAAs), its efficacy can be compromised by the emergence of drug-resistant mutations. This guide presents a comparative overview of the resistance profile of this compound against two key alternative NS5B inhibitors: sofosbuvir, a nucleoside inhibitor (NI), and dasabuvir, a non-nucleoside inhibitor that binds to a different allosteric site. Understanding these distinct resistance profiles is crucial for the strategic development of combination therapies and for managing treatment failure.
Mechanism of Action of NS5B Inhibitors
The HCV NS5B polymerase is a primary target for antiviral therapy.[3] Inhibitors of this enzyme are broadly classified into two categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators. They mimic natural substrates and, upon incorporation into the growing viral RNA chain by the NS5B polymerase, they halt further elongation.[4] Sofosbuvir is a prominent example of this class.
-
Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[4] NNIs are further classified based on their binding site. This compound binds to the "thumb I" allosteric site, while other NNIs, such as dasabuvir, bind to the "palm I" site.[2][5]
Figure 1: Mechanism of Action of Different HCV NS5B Polymerase Inhibitors.
Comparative Resistance Profiles
The genetic barrier to resistance varies significantly among different classes of NS5B inhibitors. This is reflected in the specific mutations that confer resistance and the magnitude of the resulting decrease in susceptibility.
| Inhibitor | Class | Binding Site | Key Resistance Mutation(s) | Fold Change in EC50 |
| This compound | NNI | Thumb I | P495L | 371 |
| L392I | 9 | |||
| V494A | 3 | |||
| Sofosbuvir | NI | Active Site | S282T | 2.4 - 18 |
| Dasabuvir | NNI | Palm I | C316Y | >900 |
| Y448C/H | >900 | |||
| S556G | 11 |
Table 1: Comparative summary of resistance profiles for this compound and alternative NS5B inhibitors. Fold change in EC50 represents the factor by which the drug concentration must be increased to inhibit 50% of the mutant virus's replication compared to the wild-type virus.
This compound exhibits a high barrier to resistance for some mutations, but the P495L substitution leads to a significant, 371-fold decrease in susceptibility.[5] In contrast, the primary resistance mutation for the nucleoside inhibitor sofosbuvir, S282T, confers a more moderate level of resistance, with a fold-change in EC50 ranging from 2.4 to 18.[2] Dasabuvir, which binds to the palm I site, shows a very high level of resistance with mutations like C316Y and Y448C/H, resulting in a greater than 900-fold change in EC50.[3]
Experimental Methodologies
The resistance profiles summarized above are typically determined through in vitro resistance selection studies. A generalized protocol for this process is as follows:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) containing an HCV replicon are used. These replicons are engineered to contain a selectable marker, such as neomycin resistance, and often a reporter gene like luciferase.
-
Drug Exposure: The replicon-containing cells are cultured in the presence of a selective agent (e.g., G418) and increasing concentrations of the antiviral drug being tested.
-
Selection of Resistant Colonies: Most of the viral replicons are inhibited by the drug. However, replicons that acquire mutations conferring resistance will be able to replicate, leading to the formation of resistant cell colonies.
-
Isolation and Expansion: These resistant colonies are isolated and expanded to generate a population of cells harboring the resistant viral replicons.
-
Genotypic Analysis: The NS5B coding region of the viral RNA from the resistant colonies is sequenced to identify the amino acid substitutions responsible for resistance.
-
Phenotypic Analysis: The identified mutations are engineered into a wild-type replicon through site-directed mutagenesis. The EC50 of the drug against these mutant replicons is then determined and compared to the EC50 against the wild-type replicon to calculate the fold-change in resistance.
Figure 2: General workflow for in vitro selection of drug-resistant HCV variants.
Conclusion
This compound is a potent HCV NS5B inhibitor with a distinct resistance profile compared to other classes of NS5B inhibitors. The high fold-change in resistance conferred by the P495L mutation highlights a specific vulnerability. In contrast, the nucleoside inhibitor sofosbuvir exhibits a lower barrier to resistance with the S282T mutation. Non-nucleoside inhibitors that bind to different allosteric sites, such as dasabuvir, have their own unique and potent resistance profiles. This comparative analysis underscores the importance of combination therapy, which can include drugs with different mechanisms of action and non-overlapping resistance profiles, to achieve high cure rates and manage the emergence of drug resistance in the treatment of chronic Hepatitis C.
References
- 1. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Efficacy of TMC647055 in Interferon-Free HCV Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, shifting the paradigm from interferon-based therapies to highly effective and well-tolerated interferon-free regimens. A key target for these DAAs is the NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. This guide provides a comparative analysis of TMC647055, a non-nucleoside NS5B inhibitor (NNI), with other NS5B inhibitors, focusing on its efficacy in interferon-free treatment regimens.
Comparative Efficacy of NS5B Polymerase Inhibitors
The efficacy of HCV NS5B polymerase inhibitors can be assessed both through in vitro studies measuring their direct antiviral activity and in clinical trials evaluating sustained virologic response (SVR) rates in patients.
In Vitro Potency
The following table summarizes the in vitro activity of this compound and other representative NS5B inhibitors against HCV replicons. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication in cell culture, while the 50% inhibitory concentration (IC50) is the concentration required to inhibit the enzymatic activity of the isolated NS5B polymerase by 50%.
| Compound | Class | HCV Genotype | EC50 (nM) | IC50 (nM) | Selectivity Index (SI) |
| This compound | NNI (Thumb Site I) | 1b | 77 | 34 | >1300 |
| Sofosbuvir | NI (Active Site) | 1a | 40 | 190 | >1000 |
| 1b | 90 | 190 | >555 | ||
| 2a | 50 | 190 | >1000 | ||
| Dasabuvir | NNI (Palm Site) | 1a | 7.7 | 2.2 - 10.7 | >900 |
| 1b | 1.8 | 2.2 - 10.7 | >900 | ||
| Beclabuvir | NNI (Thumb Site I) | 1a | 13 | 21 | >7692 |
| 1b | 4 | 15 | >25000 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. Higher Selectivity Index (SI = CC50/EC50) values are desirable, indicating a wider margin between antiviral activity and cellular toxicity.
Clinical Efficacy: Sustained Virologic Response (SVR)
Clinical trial data provides the most relevant measure of a drug's efficacy in patients. The following table presents SVR rates from studies of interferon-free regimens containing this compound and other NS5B inhibitors in patients with HCV genotype 1 infection.
| Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate | Clinical Trial Identifier |
| This compound + Simeprevir + JNJ-56914845 | 1a | Treatment-Naïve & Prior Relapsers | 12 weeks | 93%[1] | NCT01724086[1] |
| 1b | Treatment-Naïve & Prior Relapsers | 12 weeks | 100%[1] | NCT01724086[1] | |
| This compound + Simeprevir ± Ribavirin | 1a/1b | Treatment-Naïve & Prior Relapsers | 12 weeks | 33-86%[1] | NCT01724086[1] |
| Sofosbuvir + Ledipasvir | 1 | Treatment-Naïve | 12 weeks | 99% | ION-1 |
| Sofosbuvir + Velpatasvir | 1-6 | Treatment-Naïve & Experienced | 12 weeks | 98% | ASTRAL-1 |
| Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir | 1b | Treatment-Naïve | 12 weeks | 99% | PEARL-III[2] |
| 1a | Treatment-Naïve | 12 weeks | 90% | PEARL-IV[2] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of antiviral compounds.
HCV Replicon Assay
This cell-based assay is a cornerstone for determining the in vitro antiviral activity of compounds against HCV replication.
Objective: To measure the ability of a test compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compound (e.g., this compound) and control compounds (e.g., sofosbuvir, DMSO as vehicle control).
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: The following day, add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (Optional but recommended): In parallel, assess the cytotoxicity of the compound on the host cells using an appropriate assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
HCV NS5B Polymerase Activity Assay (In Vitro)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the recombinant HCV NS5B polymerase.
Objective: To determine the IC50 value of a test compound against the RNA-dependent RNA polymerase activity of purified HCV NS5B.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP) or fluorescently labeled.
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl).
-
Test compound and control compounds.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, RNA template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Capture the newly synthesized radiolabeled RNA on a filter membrane and quantify the radioactivity using a scintillation counter. Alternatively, if using a fluorescently labeled NTP, measure the fluorescence signal.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Understanding the mechanism of action is critical for rational drug design and combination therapy strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate the HCV replication cycle and the points of intervention for NS5B inhibitors, as well as the experimental workflow for evaluating these inhibitors.
Caption: The HCV life cycle and targets of direct-acting antivirals.
Caption: Mechanism of action of NS5B polymerase inhibitors.
Caption: Drug discovery workflow for HCV NS5B inhibitors.
References
Safety Operating Guide
Navigating the Disposal of TMC647055: A Procedural Guide for Laboratory Professionals
As an experimental antiviral drug, the proper disposal of TMC647055 is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to established guidelines for hazardous chemical and pharmaceutical waste management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a complex heterocyclic compound and an investigational drug, it should be treated as a potentially hazardous substance.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.
All handling of this compound, including weighing, dissolving, and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the four-tier waste management hierarchy: pollution prevention, reuse/redistribution, treatment/recycling, and finally, disposal.[1] For an experimental compound, the focus will primarily be on safe and compliant disposal.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first critical step.[2]
-
Aqueous vs. Organic Waste: Do not mix aqueous solutions of this compound with organic solvent waste.[1]
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in solvents, keep halogenated and non-halogenated solvent waste streams separate.
-
Solid vs. Liquid Waste: Collect solid this compound waste (e.g., contaminated weigh boats, paper) separately from liquid waste.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[3]
Step 2: Container Selection and Management
Choosing the correct waste container is essential to prevent leaks and reactions.[2][4]
| Waste Type | Recommended Container Material | Container Specifications |
| Liquid Waste (Aqueous/Organic) | High-Density Polyethylene (HDPE) or glass | Must have a secure, screw-top cap.[4] Ensure chemical compatibility. |
| Solid Waste | Lined cardboard box or plastic drum | Must be clearly labeled and sealable. |
| Sharps Waste | Puncture-proof plastic container | Specifically designed and labeled for sharps. |
Container Handling Best Practices:
-
Never fill a liquid waste container more than 90% of its capacity to allow for expansion.[5]
-
Keep waste containers closed at all times, except when adding waste.[1][4][6]
-
Ensure the exterior of the container is clean and free of contamination.[5]
-
Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[4][6]
Step 3: Labeling of Hazardous Waste
Accurate and complete labeling of waste containers is a regulatory requirement and crucial for safety.
| Label Information | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Full Chemical Name(s) | List all chemical constituents, including "this compound" and any solvents. Avoid abbreviations. |
| Approximate Percentages | Estimate the percentage of each component in the waste mixture. |
| Hazard Characteristics | Indicate the relevant hazards (e.g., Ignitable, Corrosive, Reactive, Toxic). For an experimental compound, "Toxic" should be assumed. |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Principal Investigator (PI) and Lab Info | Name of the PI, lab room number, and a contact phone number. |
Step 4: Arranging for Disposal
Laboratory-generated chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[3][7]
-
Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowed time (often 9-12 months), contact your institution's EHS office to schedule a pickup.[4][6]
-
Do Not Dispose Down the Drain: As a complex pharmaceutical compound, this compound should never be disposed of down the sanitary sewer.[1][2][8] This is to prevent the contamination of waterways, as heterocyclic compounds can be persistent in the environment.[9]
-
Incineration: The most probable and appropriate final disposal method for investigational drug compounds like this compound is high-temperature incineration by a licensed waste management facility.[7][10]
Experimental Workflow and Signaling Pathways
To provide a clear visual guide for the disposal process, the following diagrams illustrate the decision-making workflow.
Caption: A workflow for the proper disposal of this compound.
Caption: Segregation of different types of this compound waste.
By adhering to these procedural steps and utilizing the provided visual guides, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby building a foundation of trust in laboratory safety and chemical handling.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ethz.ch [ethz.ch]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Investigational Compound TMC647055
Absence of specific safety data for the investigational antiviral agent, TMC647055, necessitates adherence to stringent, general protocols for handling potentially hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals must operate under the assumption that investigational drugs have the potential for toxicity. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties of this compound
While a comprehensive safety profile for this compound is not publicly available, some of its basic chemical and physical properties have been identified.
| Property | Value |
| IUPAC Name | 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ⁶-thia-1,8,10,16-tetrazapentacyclo[16.8.1.1²,⁶.1³’²⁶.0²⁰’²⁵]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione |
| Molecular Formula | C₃₂H₃₈N₄O₆S |
| Molar Mass | 606.74 g·mol⁻¹ |
| CAS Number | 1204416-97-6 |
| DrugBank Accession Number | DB11822 |
| ChEMBL ID | CHEMBL2043025 |
Personal Protective Equipment (PPE): A Critical Barrier
Given the unknown hazard profile of this compound, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following recommendations are based on general guidelines for handling potentially hazardous pharmaceutical compounds and investigational drugs.[1][2]
Core PPE Requirements:
-
Gloves: Double gloving with powder-free nitrile gloves is recommended.[2] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should extend over the cuff. Gloves must be changed immediately if they are torn, punctured, or known to be contaminated.
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against splashes and spills.
-
Eye and Face Protection: Safety goggles or a face shield should be worn to protect against splashes when handling the compound in liquid form.[1]
-
Respiratory Protection: If there is a risk of aerosolization, such as when handling the compound as a powder or during sonication, a properly fitted N95 respirator or a higher level of respiratory protection should be used.[1]
-
Shoe Covers: Disposable shoe covers should be worn in areas where the compound is handled to prevent the tracking of contaminants.[1]
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination when working with investigational compounds like this compound.
Disposal Plan for this compound Waste
Proper disposal of investigational drug waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered hazardous waste.
-
Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Incineration: As a general practice for investigational compounds, incineration by a licensed hazardous waste disposal company is the preferred method of destruction.[3]
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[4][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5]
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. Researchers should develop study-specific protocols that incorporate the safety and handling precautions outlined in this document. All protocols should be reviewed and approved by the relevant institutional safety committees.
In the event of an exposure, immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. All exposures and spills should be reported to the institutional safety officer.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. osha.gov [osha.gov]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
